Sulfaquinoxaline-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI Key |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Sulfaquinoxaline-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Sulfaquinoxaline-d4. This compound is the deuterated form of Sulfaquinoxaline, an antimicrobial agent used in veterinary medicine.[1] The incorporation of deuterium isotopes into drug molecules is a common strategy in drug development to study pharmacokinetic and metabolic profiles.[2] This document outlines a proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and methods for characterization.
Overview of this compound
This compound is specifically 4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide. The deuterium atoms are located on the phenyl ring of the sulfanilamide moiety.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈D₄N₄O₂S | [2] |
| Molecular Weight | 304.36 g/mol | [2] |
| CAS Number | 1329652-02-9 | [3] |
| Appearance | Light yellow to brownish yellow crystalline powder | [4] |
| Solubility | Practically insoluble in water, ethanol, or acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions. | [4][5] |
Proposed Synthesis of this compound
The proposed synthesis involves two main stages:
-
Synthesis of 4-acetamidobenzenesulfonyl chloride-d4 from aniline-d5.
-
Condensation of 4-acetamidobenzenesulfonyl chloride-d4 with 2-aminoquinoxaline, followed by deacetylation to yield this compound.
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Acetanilide-d5
-
To a stirred solution of aniline-d5 (1.0 eq) in pyridine (2.0 eq), slowly add acetic anhydride (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain Acetanilide-d5.
Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4
-
Add Acetanilide-d5 (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.
-
After the addition is complete, heat the mixture to 60-70 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Filter the solid product, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride-d4.
Step 3: Synthesis of N-acetyl-Sulfaquinoxaline-d4
-
Dissolve 2-aminoquinoxaline (1.0 eq) and 4-acetamidobenzenesulfonyl chloride-d4 (1.05 eq) in pyridine.
-
Heat the reaction mixture at 100 °C for 4 hours.
-
Cool the mixture and pour it into dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 4: Synthesis of this compound (Deacetylation)
-
Suspend the N-acetyl-Sulfaquinoxaline-d4 in a solution of sodium hydroxide (2M).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and neutralize with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| Aniline-d5 | 98.18 | 1.0 |
| Acetic anhydride | 102.09 | 1.1 |
| Pyridine | 79.10 | As solvent |
| Chlorosulfonic acid | 116.52 | 5.0 |
| 2-Aminoquinoxaline | 145.16 | 1.0 |
| Sodium hydroxide | 40.00 | In excess |
| Acetic acid | 60.05 | For neutralization |
Table 1: Stoichiometry of reactants and reagents for the proposed synthesis of this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and other impurities. The common methods for the purification of sulfonamides are recrystallization and chromatography.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification
Method 1: Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.[6] For sulfonamides, alcohols or aqueous alcohol mixtures are often effective.[7]
-
Dissolve the crude this compound in a minimal amount of hot ethanol (95%).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Condition |
| Solvent | Ethanol (95%) or Isopropanol/Water (70:30) |
| Temperature | Dissolution at boiling point, crystallization at 0-5 °C |
| Expected Yield | 70-90% (after recrystallization) |
| Expected Purity | >95% |
Table 2: Typical conditions for the recrystallization of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC)
For achieving high purity, especially for use as an analytical standard, preparative HPLC is recommended.[8]
-
Dissolve the crude or recrystallized this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto a preparative reverse-phase C18 column.
-
Elute the compound using a gradient of acetonitrile and water, with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical scale separation |
| Detection | UV at 254 nm or 270 nm |
| Expected Purity | ≥98% |
Table 3: Typical conditions for the HPLC purification of this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence of signals in the aromatic region corresponding to the deuterated positions on the aniline ring. ¹³C and ²H NMR can further confirm the positions of deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of 304.36 g/mol and the isotopic enrichment.[3]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical HPLC, ideally showing a single peak with a purity of ≥98%.[8]
Conclusion
This technical guide provides a detailed, albeit proposed, methodology for the synthesis and purification of this compound. The synthesis is based on established organic chemistry principles, utilizing a deuterated starting material to introduce the isotopic labels. The purification methods described, recrystallization and preparative HPLC, are standard techniques for obtaining high-purity sulfonamides. Researchers and scientists in drug development can use this guide as a foundation for the preparation of this compound for use in metabolic and pharmacokinetic studies. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve desired yields and purity.
References
- 1. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TRC-S689037-10MG | LGC Standards [lgcstandards.com]
- 4. famic.go.jp [famic.go.jp]
- 5. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]
Sulfaquinoxaline-d4 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Sulfaquinoxaline-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound. This compound is the deuterium-labeled form of Sulfaquinoxaline, an antimicrobial agent used in veterinary medicine for the prevention and treatment of coccidiosis and bacterial infections.[1] The incorporation of stable heavy isotopes like deuterium is primarily for its use as an internal standard in quantitative analyses during drug development and monitoring.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a CoA for this compound, providing a clear overview of its identity, purity, and physical properties.
Table 1: Identification and Chemical Properties
| Parameter | Specification | Reference |
| Chemical Name | 4-amino-N-(quinoxalin-2-yl)benzenesulfonamide-d4 | [2] |
| CAS Number | 1329652-02-9 | [1] |
| Molecular Formula | C₁₄H₈D₄N₄O₂S | Derived from[2][3] |
| Molecular Weight | 304.37 g/mol | Derived from[2][3] |
| Appearance | Light yellow to brownish yellow crystalline powder | [4] |
Table 2: Purity and Impurity Profile
| Test | Method | Result | Reference |
| Purity (by HPLC) | HPLC-UV | ≥98% | [3] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation | Inferred |
| Related Substances | HPLC-UV | Conforms to specification | [5] |
| Residual Solvents | GC-MS | Conforms to specification | Standard Practice |
Table 3: Physical and Chemical Data
| Parameter | Method | Result | Reference |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol | [1] |
| Melting Point | Capillary Method | Not explicitly found for d4, parent compound melts at ~247-248 °C | Standard Practice |
| pKa | Potentiometric Titration | 4.8 - 8.6 (for sulfonamides) | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to identify and quantify any related substances.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., Shodex C18-5B or equivalent) is commonly used.[4] For stability-indicating methods, a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column can be employed.[5]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 200mM ammonium acetate adjusted to a specific pH) and an organic solvent like acetonitrile.[5] The exact ratio can be optimized for best separation.
-
Flow Rate : Typically around 0.5 - 1.0 mL/min.[5]
-
Detection : UV detection at a wavelength of 263 nm or 270 nm.[2][5]
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent like acetonitrile or methanol.[4] This stock solution is then diluted to an appropriate concentration with the mobile phase.
-
Quantification : The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity. It is often coupled with liquid chromatography (LC-MS/MS).
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used.[7]
-
Mass Analyzer : A triple quadrupole or a high-resolution mass spectrometer like Time of Flight (ToF) or Orbitrap.
-
MS/MS Fragmentation : For structural confirmation, the fragmentation pattern is analyzed. For instance, a hydroxylated metabolite of Sulfaquinoxaline (SQX-OH) shows characteristic daughter ions at m/z 156 and 108 from the parent ion at m/z 317.[8][9]
-
Sample Preparation : The sample is prepared as for HPLC analysis and injected into the LC-MS/MS system.
-
Data Analysis : The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to confirm the degree of deuterium incorporation.
Diagrams and Workflows
The following diagrams illustrate the analytical workflows and logical relationships involved in the analysis of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. famic.go.jp [famic.go.jp]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Technical Guide to Sulfaquinoxaline-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and analytical applications of Sulfaquinoxaline-d4. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, presents critical quantitative data, and details experimental protocols for the effective use of this stable isotope-labeled analytical standard.
Commercial Availability of this compound
The procurement of high-purity, well-characterized analytical standards is a critical first step in any quantitative analytical method. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. While specific batch data will vary, this provides a comparative overview of typical product specifications.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formats |
| LGC Standards | TRC-S689037 | 1329652-02-9 | C₁₄H₈D₄N₄O₂S | 304.36 | Not specified; Certificate of Analysis provided | Neat solid |
| GlpBio | N/A | 1329652-02-9 | N/A | N/A | >98.00% | Not specified |
Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. Researchers should always consult the supplier's Certificate of Analysis for batch-specific information.
Quantitative Data and Quality Assurance
A Certificate of Analysis (CoA) is a crucial document that accompanies an analytical standard, providing detailed information about its identity, purity, and other critical parameters. While a specific CoA for a current batch of this compound was not publicly available for this guide, a typical CoA for a deuterated analytical standard from a reputable supplier like LGC Standards or Sigma-Aldrich would include the following quantitative data:
-
Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC), often reported as a percentage (e.g., >95%).[1]
-
Isotopic Enrichment: The percentage of the deuterated isotopologue, typically determined by Mass Spectrometry (MS). This value is critical for accurate quantification.
-
Identity Confirmation: Confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
-
Residual Solvents: The amount of any remaining solvents from the synthesis process, usually determined by headspace Gas Chromatography (GC).
-
Water Content: The percentage of water in the material, often measured by Karl Fischer titration.
-
Uncertainty: The expanded uncertainty of the certified value, calculated in accordance with established metrological guidelines.[3]
Researchers are strongly advised to obtain and carefully review the batch-specific Certificate of Analysis prior to using any analytical standard to ensure it meets the requirements of their analytical method.[4]
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the determination of Sulfaquinoxaline in various matrices.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.[7]
Below is a generalized experimental protocol for the analysis of Sulfaquinoxaline in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
1. Preparation of Standard and Internal Standard Stock Solutions:
-
Accurately weigh a known amount of Sulfaquinoxaline and this compound analytical standards.
-
Dissolve each standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Store the stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to protect from light.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of Sulfaquinoxaline by serial dilution of the stock solution with an appropriate solvent.
-
Spike a known volume of blank matrix with the working standard solutions to create calibration standards at various concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation - a common technique):
-
To a known volume of the sample, calibration standard, or QC sample, add a precise volume of the this compound internal standard working solution.
-
Vortex mix the samples thoroughly.
-
Add a protein precipitation agent (e.g., ice-cold acetonitrile, typically 3-4 volumes of the sample volume).
-
Vortex mix vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) at a controlled temperature (e.g., 4°C).
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor ion to product ion transitions for both Sulfaquinoxaline and this compound need to be optimized. For example:
-
Sulfaquinoxaline: m/z 301.1 → m/z 156.1 (This is a common fragmentation pattern for sulfonamides, representing the cleavage of the sulfonyl group).
-
This compound: m/z 305.1 → m/z 160.1 (The mass shift of +4 Da is monitored).
-
-
Instrument parameters such as collision energy and declustering potential must be optimized for each analyte to achieve maximum sensitivity.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Sulfaquinoxaline) and the internal standard (this compound) for each sample, calibrator, and QC.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of Sulfaquinoxaline in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key logical flows in the application of this compound as an analytical standard.
References
- 1. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 2. lubio.ch [lubio.ch]
- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 4. Deuterated standards | Sigma-Aldrich [sigmaaldrich.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isotopic Purity and Stability of Sulfaquinoxaline-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Sulfaquinoxaline-d4, a deuterated analog of the veterinary antimicrobial agent Sulfaquinoxaline. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction to this compound
Sulfaquinoxaline is a sulfonamide antibiotic widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1][2] The deuterated analog, this compound, serves as an essential internal standard in pharmacokinetic and residue analysis studies, enabling accurate quantification by mass spectrometry-based methods.[3] The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for isotope dilution assays. The-d4 designation typically indicates the presence of four deuterium atoms on the sulfanilyl ring of the molecule.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative applications. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. While a chemical purity of >98% is often stated by suppliers, this does not reflect the isotopic distribution.[3][4]
Analytical Methods for Isotopic Purity Determination
The determination of isotopic purity is typically achieved using high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.[5][6][7][8]
-
High-Resolution Mass Spectrometry (HRMS): This technique allows for the separation and quantification of ions with very small mass differences. By analyzing the mass spectrum of this compound, the relative abundance of the d4 isotopologue can be determined, along with the presence of d0, d1, d2, and d3 species.[7][8] The isotopic purity is calculated from the corrected intensities of the representative isotopolog ions.[7][8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for determining the purity of chemical substances by comparing the integral of an analyte's signal to that of a certified reference material.[5][6][9] For deuterated compounds, 2H NMR can be used to directly observe and quantify the deuterium signals, providing information on the extent and position of deuteration.[10]
Isotopic Purity Data
A comprehensive search for a publicly available Certificate of Analysis with specific isotopic distribution data for this compound was conducted. While a definitive certificate could not be located, the following table represents a typical isotopic purity profile for a high-quality deuterated standard, which is essential for accurate quantitative analysis.
| Isotopologue | Abbreviation | Expected Mass (m/z) | Typical Abundance (%) |
| This compound | d4 | 305.1057 | > 98% |
| Sulfaquinoxaline-d3 | d3 | 304.1001 | < 2% |
| Sulfaquinoxaline-d2 | d2 | 303.0938 | < 0.5% |
| Sulfaquinoxaline-d1 | d1 | 302.0875 | < 0.1% |
| Sulfaquinoxaline-d0 | d0 | 301.0812 | < 0.1% |
Table 1: Representative Isotopic Purity of this compound. This table illustrates a typical distribution of deuterated species in a high-purity this compound standard. The exact values should be confirmed with a lot-specific Certificate of Analysis from the supplier.
Stability of this compound
Understanding the stability of this compound is crucial for ensuring the accuracy and reliability of analytical methods over time. Stability studies are conducted to determine how the quality of the substance varies under the influence of environmental factors such as temperature, humidity, and light.[11][12]
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. For Sulfaquinoxaline, hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are suitable techniques.[13][14][15]
Experimental Protocol: Stability-Indicating HILIC Method
A previously developed stability-indicating HILIC method for Sulfaquinoxaline sodium can be adapted for this compound.[13]
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 263 nm or MS/MS detection.
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase to the desired concentration.[13]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of a drug substance.[12][16][17][18] These studies are a critical component of developing and validating a stability-indicating method.
Experimental Protocol: Forced Degradation of this compound
The following conditions are typically employed for forced degradation studies of sulfonamides:[12][13][17]
-
Acid Hydrolysis: The drug substance is exposed to 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[13]
-
Base Hydrolysis: The drug substance is treated with 0.1 N NaOH at room temperature or slightly elevated temperatures.[13]
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[12][13]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C).[13]
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV light (e.g., 254 nm).[13]
Following exposure to these stress conditions, the samples are analyzed by the stability-indicating method to quantify the remaining parent drug and identify any degradation products.
Stability Data
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Potential degradation |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Significant degradation |
| Oxidation | 3% H2O2 | 24 hours | Moderate degradation |
| Thermal | 105°C | 48 hours | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 hours | Potential degradation |
Table 2: Forced Degradation Conditions for this compound. This table summarizes the typical stress conditions used to evaluate the stability of this compound and predict its degradation pathways.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound.
Caption: Workflow for forced degradation and stability analysis of this compound.
Signaling Pathway of Sulfonamides
Sulfonamides, including Sulfaquinoxaline, exert their antimicrobial effect by interfering with the folic acid synthesis pathway in bacteria. This pathway is essential for the production of nucleotides and certain amino acids.
References
- 1. History of the discovery of sulfaquinoxaline as a coccidiostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.alquds.edu [dspace.alquds.edu]
- 14. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. rjptonline.org [rjptonline.org]
- 18. pharmtech.com [pharmtech.com]
- 19. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of Sulfaquinoxaline-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Sulfaquinoxaline-d4 in various organic solvents. The information presented is crucial for researchers and professionals involved in the development of drug formulations, analytical method development, and pharmacokinetic studies.
Quantitative Solubility Data
The solubility of Sulfaquinoxaline in a selection of common organic solvents is summarized in the table below. This data has been compiled from various scientific sources to provide a comparative overview.
| Solvent | Sulfaquinoxaline Solubility | Sulfaquinoxaline Sodium Salt Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (665.91 mM)[1] | 64 mg/mL (198.56 mM)[2] |
| Acetone | 4,300 mg/L[3][4] | Not Available |
| 95% Ethanol | 730 mg/L[3][4] | < 1 mg/mL[2] |
| Methanol | Slightly Soluble[5] | Not Available |
| Water | 7.5 mg/L (at pH 7)[3][4] | 64 mg/mL[2] |
Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was not determined. "Slightly Soluble" is a qualitative description indicating low solubility.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent of interest.
2.1. Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation for quantification.
-
Volumetric flasks and pipettes
2.2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached a steady state.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the organic solvent from the determined concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
This guide provides foundational information for the handling and application of this compound in a research and development setting. Accurate solubility data is a critical parameter that influences various stages of the drug development pipeline, from initial screening to final formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Sulfaquinoxaline | 59-40-5 | >98% [smolecule.com]
- 5. Sulfaquinoxaline CAS#: 59-40-5 [m.chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of bioanalysis, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. Deuterated internal standards have emerged as a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, offering a powerful tool to compensate for variability in sample preparation and analysis. This technical guide provides an in-depth overview of the regulatory guidelines, experimental best practices, and critical considerations for the effective use of deuterated internal standards in drug development.
The Regulatory Framework: Harmonized Expectations
The use of deuterated internal standards in regulated bioanalysis is governed by a harmonized framework established by key regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline on bioanalytical method validation stands as a central document, providing a unified approach for ensuring the quality and consistency of bioanalytical data.[1]
A suitable internal standard (IS) should be added to all calibration standards, quality control (QC) samples, and study samples during processing to facilitate accurate quantification of the target analyte.[1] While the use of a stable isotope-labeled (SIL) internal standard, such as a deuterated one, is not strictly mandatory, it is highly recommended and considered the gold standard, particularly for LC-MS-based assays.[2] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in their bioanalytical method validations.
Core Principles for Selecting and Characterizing Deuterated Internal Standards
The selection of an appropriate deuterated internal standard is a critical first step in developing a robust bioanalytical method. The ideal deuterated IS should mimic the analyte's behavior throughout the analytical process, from extraction to detection.
Key Selection Criteria
Several factors must be considered when choosing a deuterated internal standard:
-
Structural Similarity: The IS should be structurally as close to the analyte as possible. A deuterated version of the analyte is the preferred choice.
-
Isotopic Purity: The isotopic enrichment of the deuterated IS should be high to minimize the contribution of the unlabeled analyte.
-
Chemical Purity: The chemical purity of the IS should be high to avoid interference from impurities.
-
Stability: The deuterium label should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. The label should be positioned on a part of the molecule that is not subject to metabolic cleavage.
-
Mass Difference: A sufficient mass difference between the analyte and the IS is necessary to prevent mass spectral overlap. A difference of at least 3 atomic mass units (amu) is generally recommended.[3]
-
Co-elution: Ideally, the deuterated IS should co-elute with the analyte to ensure it experiences the same matrix effects.
Purity and Characterization: Acceptance Criteria
Regulatory guidelines and industry best practices dictate stringent purity requirements for deuterated internal standards.
| Parameter | Regulatory Expectation/Industry Standard | Rationale |
| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of the unlabeled analyte in the IS, which can lead to overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). |
| Chemical Purity | >99% | To prevent interference from impurities that may co-elute with the analyte or IS and affect the accuracy and precision of the assay. |
| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure that the presence of the unlabeled analyte in the IS does not significantly impact the measurement of the analyte at low concentrations. |
Table 1: Purity and Characterization Acceptance Criteria for Deuterated Internal Standards.
Bioanalytical Method Validation: A Rigorous Approach
Once a suitable deuterated internal standard is selected, the bioanalytical method must undergo a thorough validation process to demonstrate its suitability for its intended purpose. The ICH M10 guideline outlines the key validation parameters that must be assessed.[1]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and their corresponding acceptance criteria as per the ICH M10 guideline for chromatographic methods.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration for QC samples, except at the LLOQ, where it should be within ±20%.[4] |
| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples, except at the LLOQ, where it should not exceed 20%.[4] |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples from at least six different sources. |
| Matrix Effect | The IS-normalized matrix factor from at least six different lots of blank matrix should have a CV ≤ 15%. |
| Carryover | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS. |
| Dilution Integrity | The accuracy and precision of diluted samples should be within ±15%.[4] |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term) with the mean concentration of stability QCs within ±15% of the nominal concentration. |
Table 2: Bioanalytical Method Validation Acceptance Criteria (ICH M10).[5]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for key experiments to assess the suitability and performance of a deuterated internal standard.
Assessing Metabolic Stability
Objective: To evaluate the stability of the deuterated internal standard in the presence of metabolizing enzymes, typically in liver microsomes. This ensures that the IS is not prematurely metabolized, which would compromise its ability to accurately reflect the analyte's concentration.
Protocol:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Liver microsomes (human, rat, etc.) at a specified protein concentration (e.g., 0.5 mg/mL).
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Deuterated internal standard stock solution.
-
Quenching solution (e.g., ice-cold acetonitrile containing a different internal standard for analysis).
-
-
Incubation:
-
Sample Processing:
-
Immediately quench the reaction at each time point by adding the cold quenching solution.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS analysis.
-
-
Data Analysis:
-
Quantify the remaining deuterated IS at each time point.
-
Plot the percentage of remaining IS against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Acceptance Criteria: The deuterated IS should exhibit minimal metabolism over the course of the experiment, with a significantly longer half-life compared to the analyte if the analyte is known to be metabolized.
Evaluating Matrix Effects using Post-Extraction Addition
Objective: To quantitatively assess the impact of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[9][10][11]
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.[12]
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.
-
-
Sample Preparation:
-
Prepare at least two concentration levels (low and high QC).
-
Use at least six different lots of blank matrix.[4]
-
Process all samples according to the established bioanalytical method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]
Determining the Potential for In-Source Fragmentation and Cross-Talk
Objective: To investigate whether the deuterated internal standard undergoes fragmentation in the ion source of the mass spectrometer, potentially leading to the formation of ions that could interfere with the analyte signal (cross-talk).
Protocol:
-
Prepare Solutions:
-
A high concentration solution of the deuterated IS in a suitable solvent.
-
A solution of the unlabeled analyte at the LLOQ concentration.
-
-
Infusion and Analysis:
-
Infuse the high concentration solution of the deuterated IS directly into the mass spectrometer.
-
Acquire a full scan mass spectrum and product ion spectra at various in-source collision-induced dissociation (CID) or cone voltages.
-
Monitor the mass transition of the unlabeled analyte while infusing the deuterated IS.
-
-
LC-MS Analysis:
-
Inject a high concentration sample of the deuterated IS onto the LC-MS system.
-
Monitor the MRM transition of the unlabeled analyte at the retention time of the IS.
-
Inject a blank sample to assess baseline noise.
-
-
Data Analysis:
-
Evaluate the mass spectra for any fragment ions of the deuterated IS that have the same m/z as the precursor or product ion of the unlabeled analyte.
-
Calculate the contribution of the deuterated IS to the analyte signal at the LLOQ.
-
Acceptance Criteria: The response from the deuterated IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the LLOQ.
Assessing Isotopic Stability (H/D Exchange)
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not exchange with protons from the sample matrix or mobile phase.
Protocol:
-
Incubation:
-
Incubate the deuterated IS in blank matrix at 37°C for an extended period (e.g., 24 hours).
-
Incubate the deuterated IS in the mobile phase at room temperature for the expected duration of an analytical run.
-
-
Sample Preparation and Analysis:
-
Extract the incubated samples.
-
Analyze the samples by LC-MS.
-
-
Data Analysis:
-
Acquire full scan mass spectra of the deuterated IS peak.
-
Examine the isotopic distribution of the deuterated IS.
-
Compare the isotopic distribution of the incubated samples to a freshly prepared sample.
-
Acceptance Criteria: There should be no significant change in the isotopic distribution of the deuterated internal standard after incubation, indicating that no H/D exchange has occurred.
Mandatory Visualizations: Workflows and Logical Relationships
Clear visualization of complex processes is essential for understanding and implementing robust bioanalytical methods. The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.
Figure 1: Decision tree for selecting a suitable deuterated internal standard.
Figure 2: Workflow for bioanalytical method validation using a deuterated internal standard.
Figure 3: Experimental workflow for evaluating matrix effects.
Conclusion
The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical science. Adherence to the principles outlined in regulatory guidelines from the FDA, EMA, and ICH is essential for ensuring the reliability and acceptance of bioanalytical data in drug development. By carefully selecting and characterizing deuterated internal standards and rigorously validating the bioanalytical method, researchers and scientists can have high confidence in the accuracy and precision of their results, ultimately contributing to the development of safe and effective medicines. This technical guide provides a comprehensive framework to navigate the complexities of using deuterated internal standards, from regulatory expectations to detailed experimental protocols, empowering drug development professionals to generate robust and defensible bioanalytical data.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Sulfaquinoxaline Analysis in Meat
These application notes provide detailed protocols for the sample preparation of meat tissues for the analysis of Sulfaquinoxaline, a widely used veterinary sulfonamide. The following sections offer comprehensive methodologies for researchers, scientists, and professionals in drug development, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) techniques.
Introduction
Sulfaquinoxaline is a veterinary drug used for the prevention and treatment of coccidiosis in poultry and livestock.[1] Its residues in edible tissues are a concern for food safety and human health, necessitating sensitive and reliable analytical methods for their monitoring.[2][3] Sample preparation is a critical step in the analytical workflow, aiming to extract Sulfaquinoxaline from the complex meat matrix and remove interfering substances prior to instrumental analysis, typically performed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[2][3][4][5] This document outlines three common and effective sample preparation techniques.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the purification and concentration of analytes from complex matrices. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For Sulfaquinoxaline, a cation-exchange or reversed-phase SPE cartridge is often employed.
Experimental Protocol: SPE
This protocol is a representative method for the extraction and cleanup of Sulfaquinoxaline from meat samples using a cation-exchange SPE cartridge.
1. Sample Homogenization:
- Weigh 5 g of minced and homogenized meat sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 20 mL of ethyl acetate to the centrifuge tube.
- Homogenize for 1 minute using a high-speed homogenizer.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant (the ethyl acetate layer).
- Repeat the extraction step with another 20 mL of ethyl acetate.
- Combine the supernatants.
3. Evaporation:
- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
- Reconstitute the residue in 5 mL of a suitable solvent, such as a mixture of methanol and water.
5. SPE Cleanup:
- Conditioning: Condition a cation-exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
- Elution: Elute the Sulfaquinoxaline from the cartridge with 10 mL of a 5% ammonia solution in methanol.
6. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the final residue in a specific volume (e.g., 1 mL) of the mobile phase used for the HPLC or LC-MS/MS analysis.
- Filter the final solution through a 0.22 µm syringe filter before injection.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their different solubilities in two immiscible liquid phases. For Sulfaquinoxaline in meat, an organic solvent is used to extract the drug from the aqueous environment of the tissue homogenate.
Experimental Protocol: LLE
This protocol provides a general procedure for the extraction of Sulfaquinoxaline from meat using LLE.
1. Sample Homogenization:
- Weigh 5 g of minced and homogenized meat sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Vortex for 1 minute to ensure thorough mixing.
- Add 5 g of anhydrous sodium sulfate to remove water.
- Vortex for another 1 minute.
- Centrifuge at 5000 rpm for 10 minutes.
- Carefully transfer the supernatant (acetonitrile layer) to a clean tube.
3. Partitioning and Cleanup:
- Add 10 mL of n-hexane to the collected supernatant.
- Vortex for 30 seconds to facilitate the removal of fats and lipids.
- Centrifuge at 5000 rpm for 5 minutes.
- The lower layer (acetonitrile) contains the Sulfaquinoxaline. Carefully remove and discard the upper n-hexane layer.
4. Final Preparation:
- Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for instrumental analysis.
- Filter the solution through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained popularity for multi-residue analysis in food matrices due to its simplicity, high throughput, and low solvent consumption.[6] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Experimental Protocol: QuEChERS
This protocol is a modified QuEChERS method suitable for the analysis of Sulfaquinoxaline in meat.
1. Sample Homogenization and Extraction:
- Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
- The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at 10000 rpm for 5 minutes.
3. Final Preparation:
- Transfer the supernatant to a clean vial.
- Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter through a 0.22 µm syringe filter before analysis.
Workflow for QuEChERS
References
- 1. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
Application Note: Quantification of Sulfaquinoxaline in Poultry Egg Matrix using Sulfaquinoxaline-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis in poultry. The presence of its residues in eggs intended for human consumption is a food safety concern, necessitating sensitive and reliable analytical methods for their monitoring. This application note describes a robust and accurate method for the quantification of sulfaquinoxaline in poultry egg matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Sulfaquinoxaline-d4, for accurate quantification. The use of an isotopically labeled internal standard is a highly effective way to compensate for matrix effects and variations in sample preparation and instrument response.[1]
Experimental Protocols
This protocol outlines the procedure for the extraction, clean-up, and analysis of sulfaquinoxaline in poultry eggs.
Reagents and Materials
-
Sulfaquinoxaline and this compound analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
-
Homogenization: Whole eggs are broken, blended to a homogeneous mixture, and stored at -20°C until analysis.
-
Extraction:
-
Weigh 2 g (± 0.05 g) of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).[2]
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extracted supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both sulfaquinoxaline and this compound should be optimized.
-
Data Presentation
The following tables summarize the quantitative data typically obtained with this method.
| Parameter | Sulfaquinoxaline | This compound (Internal Standard) |
| Precursor Ion (m/z) | 301.1 | 305.1 |
| Product Ion 1 (m/z) | 156.1 | 160.1 |
| Product Ion 2 (m/z) | 92.1 | 96.1 |
| Retention Time (min) | ~5.8 | ~5.8 |
| Collision Energy (eV) | Optimized | Optimized |
| Dwell Time (ms) | 100 | 100 |
| Table 1: Optimized MRM parameters for Sulfaquinoxaline and its deuterated internal standard. |
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 5 | 92.5 | 6.8 |
| 10 | 95.2 | 5.1 |
| 20 | 98.1 | 4.5 |
| Table 2: Recovery and precision data for the analysis of sulfaquinoxaline in fortified egg samples. |
| Parameter | Value |
| Linearity Range (µg/kg) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/kg) | 0.5 |
| Limit of Quantification (LOQ) (µg/kg) | 1.5 |
| Table 3: Method validation parameters for the quantification of sulfaquinoxaline in eggs. |
Mandatory Visualization
Caption: Experimental workflow for the quantification of sulfaquinoxaline in poultry eggs.
References
Application Note: Protocol for Sulfaquinoxaline-d4 Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation and storage of Sulfaquinoxaline-d4 stock solutions. This compound is the deuterium-labeled form of Sulfaquinoxaline, commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Accurate and reproducible experimental results depend on the correct preparation and storage of these standard solutions. This note outlines the recommended solvents, concentrations, handling procedures, and storage conditions to ensure the stability and integrity of this compound stocks.
Quantitative Data Summary
The following tables summarize the critical quantitative data for the handling of this compound. Since the solubility of deuterated compounds is expected to be nearly identical to their non-deuterated counterparts, data for Sulfaquinoxaline and its sodium salt are provided as a reliable reference.
Table 1: Solubility of Sulfaquinoxaline and its Sodium Salt in Common Solvents
| Compound | Solvent | Concentration | Notes |
|---|---|---|---|
| Sulfaquinoxaline Sodium Salt | DMSO | 100 mg/mL (310.25 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical as absorbed moisture reduces solubility.[3][4] |
| Sulfaquinoxaline | Acetonitrile | 0.1 - 0.2 mg/mL | Suitable for preparing analytical standard solutions for chromatography.[5] |
| Sulfaquinoxaline | Ethanol (95%) | ~0.73 mg/mL | Slightly soluble.[6][7] |
| Sulfaquinoxaline | Acetone | ~4.3 mg/mL | Slightly soluble.[6][7] |
| Sulfaquinoxaline Sodium Salt | Water | < 0.1 mg/mL | Considered insoluble for practical stock preparation.[3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Solid Powder | 4°C or -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light.[2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3][8] |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage to ensure maximum stability.[2][3][8] |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 10 mg/mL)
This protocol is suitable for creating a primary stock that can be diluted for various experimental needs.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microcentrifuge tube
-
Micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the mass of this compound required. For a 10 mg/mL solution in 1 mL of DMSO, 10 mg of the compound is needed.
-
Weighing: Accurately weigh the calculated mass of this compound powder and transfer it into a clean, dry amber vial.
-
Dissolution:
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of an Analytical Stock Solution in Acetonitrile (e.g., 0.2 mg/mL)
This protocol is tailored for preparing standards used in quantitative analysis, such as HPLC or LC-MS/MS.
Materials:
-
This compound (solid powder)
-
HPLC-grade Acetonitrile
-
Calibrated analytical balance
-
Class A amber volumetric flask (e.g., 10 mL)
-
Micropipettes or glass pipettes
-
Vortex mixer and/or ultrasonic bath
-
Amber storage vials
Methodology:
-
Equilibration: Allow the this compound powder container to reach room temperature before opening.
-
Weighing: Accurately weigh the required mass of the compound. For example, to prepare 10 mL of a 0.2 mg/mL solution, weigh 2.0 mg of this compound.
-
Transfer: Carefully transfer the weighed powder into a 10 mL amber volumetric flask.
-
Initial Dissolution: Add approximately 5-7 mL of acetonitrile to the flask. Swirl gently and vortex or sonicate until the powder is completely dissolved.[5]
-
Final Volume: Once dissolved, carefully add acetonitrile to the calibration mark on the volumetric flask. Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
Workflow Visualization
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. famic.go.jp [famic.go.jp]
- 6. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfaquinoxaline - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Sulfaquinoxaline and Sulfaquinoxaline-d4 using Multiple Reaction Monitoring (MRM) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent coccidiosis in poultry and livestock. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfaquinoxaline in various food products of animal origin to ensure consumer safety. Accurate and sensitive quantification of sulfaquinoxaline residues is therefore crucial. This application note provides a detailed protocol for the quantitative analysis of sulfaquinoxaline and its stable isotope-labeled internal standard, sulfaquinoxaline-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize the optimized MRM transitions and mass spectrometry parameters for the analysis of sulfaquinoxaline and its deuterated internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method.
Table 1: MRM Transitions for Sulfaquinoxaline and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Sulfaquinoxaline | 301.1 | 156.1 | 25 | 50 |
| 301.1 | 108.1 | 35 | 50 | |
| This compound | 305.1 | 160.1 | 25 | 50 |
| 305.1 | 112.1 | 35 | 50 |
Note: The selection of the primary transition for quantification (quantifier) and the secondary for confirmation (qualifier) should be based on signal intensity and specificity in the matrix of interest.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of sulfaquinoxaline from animal tissue samples. Optimization may be required for different matrices.
Materials and Reagents
-
Sulfaquinoxaline certified reference material
-
This compound certified reference material
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Disodium hydrogen phosphate
-
Potassium dihydrogen phosphate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfaquinoxaline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol/water) to create calibration standards and spiking solutions. The internal standard (this compound) working solution should be prepared at a constant concentration.
Sample Preparation (Animal Tissue)
-
Homogenization: Homogenize 2-5 g of the tissue sample.
-
Extraction:
-
To the homogenized sample, add a known amount of the this compound internal standard solution.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate).
-
Vortex or shake vigorously for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with a suitable solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Parameters: As listed in Table 1.
Experimental Workflow
Caption: Workflow for Sulfaquinoxaline Analysis.
Signaling Pathway
While sulfaquinoxaline's primary mechanism of action as an antibiotic involves the inhibition of dihydropteroate synthase, an enzyme in the folic acid synthesis pathway of microorganisms, a signaling pathway diagram in the context of mammalian systems is not directly applicable to its residue analysis. The focus of this application note is the analytical methodology for its detection and quantification. The experimental workflow diagram above provides a more relevant visualization for the intended audience.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of sulfaquinoxaline and its deuterated internal standard, this compound, using LC-MS/MS. The presented MRM transitions and experimental procedures offer a robust starting point for researchers and analytical laboratories involved in food safety and veterinary drug residue analysis. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
Application Note and Protocol for the Chromatographic Separation of Sulfaquinoxaline and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline (SQX) is a sulfonamide antibiotic extensively used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1] Regulatory bodies establish maximum residue limits (MRLs) for SQX in animal-derived food products, which often include the parent drug and its metabolites.[2] The primary metabolic pathways of Sulfaquinoxaline involve N4-acetylation and hydroxylation, leading to the formation of key metabolites such as N4-acetyl-sulfaquinoxaline (AcSQX) and hydroxyl-sulfaquinoxaline (SQX-OH).[2][3][4][5] Accurate analytical methods are crucial for monitoring these residues to ensure food safety and for pharmacokinetic studies.
This document provides a detailed protocol for the chromatographic separation of Sulfaquinoxaline from its primary metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.
Metabolic Pathway of Sulfaquinoxaline
Sulfaquinoxaline undergoes biotransformation in animals, primarily through acetylation and hydroxylation. The resulting metabolites, along with the parent drug, are the target analytes for residue analysis.
Caption: Metabolic pathway of Sulfaquinoxaline.
Experimental Workflow
The overall experimental workflow for the analysis of Sulfaquinoxaline and its metabolites in biological matrices involves sample preparation, chromatographic separation, and data analysis.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the chromatographic analysis of Sulfaquinoxaline and its metabolites.
Table 1: Chromatographic Parameters and Performance
| Parameter | Sulfaquinoxaline (SQX) | N4-acetyl-sulfaquinoxaline (AcSQX) | Hydroxyl-sulfaquinoxaline (SQX-OH) |
| Retention Time (min) | ~ 5.8 | ~ 4.5 | ~ 4.2 |
| Linearity (R²)¹ | > 0.998 | > 0.99 | > 0.99 |
| LOD (Plasma, µg/mL)² | 0.25 | 0.50 | Not Reported |
| LOD (Urine, µg/mL)² | 0.10 | 0.20 | Not Reported |
| Recovery (%)³ | 97.8 - 102 | Not Reported | Not Reported |
¹ Linearity data is based on a hydrophilic interaction liquid chromatography (HILIC) method.[6] ² Detection limits are from a high-performance liquid chromatographic method for biological fluids.[7] ³ Recovery data is for Sulfaquinoxaline sodium in a powder formulation.[6]
Table 2: LC-MS/MS Parameters for Sulfaquinoxaline and its Hydroxylated Metabolite
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Sulfaquinoxaline (SQX) | 301.1 | 156.0, 108.0 |
| Hydroxyl-sulfaquinoxaline (SQX-OH) | 317.0 | 156.0, 108.0 |
Note: The fragmentation pattern for SQX-OH is similar to other sulfonamides, producing common daughter ions.[2][3]
Detailed Experimental Protocols
Sample Preparation Protocol (Chicken Liver Tissue)
This protocol is adapted from established methods for the extraction of sulfonamides from animal tissues.[8][9]
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous sodium sulfate
-
n-Hexane (for defatting)
-
Mobile phase for reconstitution
-
Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)
Procedure:
-
Weigh 1 gram of homogenized chicken liver tissue into a centrifuge tube.
-
Add 1 gram of anhydrous sodium sulfate and 5 mL of acetonitrile.
-
Homogenize the mixture for 1 minute, followed by vortexing for 30 seconds and sonication for 5 minutes.
-
Centrifuge at 12,000 rpm for 3 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-4) on the solid residue with an additional 5 mL of acetonitrile and combine the supernatants.
-
For defatting, add 2 mL of n-hexane to the combined extract, vortex for 1 minute, and centrifuge. Discard the upper n-hexane layer. Repeat this step if necessary.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-UV Protocol
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method for the separation of Sulfaquinoxaline.[6][10][11]
Chromatographic Conditions:
-
Column: ZIC-HILIC (250 mm x 4.6 mm, 5 µm) with a ZIC-HILIC guard column (20 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: 200 mM Ammonium Acetate and Acetonitrile (10:90, v/v), with the pH adjusted to 5.7 using glacial acetic acid.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase by mixing the ammonium acetate solution and acetonitrile. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
Identify and quantify the analytes based on the retention times and peak areas of the standards.
LC-MS/MS Protocol
This protocol provides general parameters for a more sensitive and selective analysis, particularly for complex matrices.[2][3]
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used for sulfonamide analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
Start with 5% B, hold for 1 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 2 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium.
-
MRM transitions: As listed in Table 2. The collision energies should be optimized for the specific instrument.
Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode.
-
Process the data using the instrument's software for quantification and confirmation of the analytes.
Conclusion
The protocols described provide a robust framework for the chromatographic separation and quantification of Sulfaquinoxaline and its primary metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation is critical to achieving accurate and reproducible results. These methods are suitable for routine monitoring in food safety laboratories and for detailed pharmacokinetic studies in drug development.
References
- 1. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. scispace.com [scispace.com]
- 7. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. dspace.alquds.edu [dspace.alquds.edu]
- 11. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column | Semantic Scholar [semanticscholar.org]
Application of Sulfaquinoxaline-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Sulfaquinoxaline-d4 as an internal standard in pharmacokinetic (PK) studies of Sulfaquinoxaline. The following sections outline the rationale for using a deuterium-labeled internal standard, present key pharmacokinetic parameters of Sulfaquinoxaline in various species, and provide step-by-step experimental protocols for bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Role of this compound in Pharmacokinetic Analysis
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in livestock and poultry.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for establishing effective and safe dosing regimens.
Pharmacokinetic studies rely on the accurate quantification of the drug in biological matrices such as plasma, serum, and tissues over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended and often considered essential for robust and reliable LC-MS/MS assays.[4][5][6]
Advantages of Using this compound:
-
Compensates for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As this compound is chemically identical to Sulfaquinoxaline, it co-elutes chromatographically and experiences the same matrix effects, thus providing reliable normalization.[5]
-
Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can vary between samples. This compound, when added at the beginning of the sample preparation process, accounts for this variability.
-
Improves Assay Precision and Accuracy: By minimizing the impact of experimental variations, the use of a SIL-IS significantly enhances the precision and accuracy of the analytical method.[4]
Pharmacokinetic Profile of Sulfaquinoxaline
The pharmacokinetic parameters of Sulfaquinoxaline can vary significantly depending on the animal species, formulation, and route of administration. The data below has been compiled from literature to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Sulfaquinoxaline in Rabbits (50 mg/kg, Intravenous Administration)[7]
| Parameter | Value (Mean ± SD) | Unit |
| Plasma Half-Life (t½) | 12.7 ± 8.0 | hours |
Table 2: Pharmacokinetic Parameters of Sulfaquinoxaline in Chickens (100 mg/kg)[8]
| Route of Administration | Cmax (Mean ± SD) | Tmax (Mean ± SD) | t½β (Mean ± SD) | Bioavailability (%) |
| Intravenous | - | - | 12.6 ± 0.32 | - |
| Oral | 107.8 ± 1.49 | 5.56 ± 0.1 | - | 72.65 ± 3.38 |
| Repeated Oral | 184 ± 1.02 | 7.36 ± 0.18 | 1.67 ± 0.057 | - |
Experimental Protocols
This section provides detailed protocols for a typical pharmacokinetic study of Sulfaquinoxaline using this compound as an internal standard.
In-Life Phase: Animal Dosing and Sampling
A well-designed in-life phase is critical for obtaining meaningful pharmacokinetic data.
Protocol 3.1.1: Animal Study Design
-
Animal Model: Select a relevant animal species (e.g., broiler chickens, rabbits) based on the intended application of the drug.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the study.
-
Dosing:
-
Administer a single dose of Sulfaquinoxaline via the desired route (e.g., oral gavage, intravenous injection). The dose will depend on the study's objectives.
-
For oral dosing studies, fasting the animals overnight is often recommended to reduce variability in absorption.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Analysis
The following protocol describes the preparation of samples and standards for quantification by LC-MS/MS.
Protocol 3.2.1: Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Sulfaquinoxaline and this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare intermediate working solutions of Sulfaquinoxaline by serial dilution of the stock solution. Prepare a separate working solution for this compound (the internal standard).
-
Calibration Standards: Spike blank plasma with the Sulfaquinoxaline working solutions to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma, independent of the calibration standards.
Protocol 3.2.2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube (except for blank samples used to assess interference).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 3.2.3: LC-MS/MS Parameters (Representative)
The following are suggested starting parameters that should be optimized for the specific instrument used.
Table 3: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Representative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Sulfaquinoxaline | Q1: 301.1 m/z -> Q3: 156.1 m/z (quantifier), 108.1 m/z (qualifier) |
| This compound | Q1: 305.1 m/z -> Q3: 160.1 m/z |
| Collision Energy | Optimize for maximum signal |
| Dwell Time | 100 ms |
Data Analysis and Pharmacokinetic Modeling
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Sulfaquinoxaline/Sulfaquinoxaline-d4) against the nominal concentration of the calibration standards. Use a weighted linear regression model.
-
Concentration Determination: Determine the concentrations of Sulfaquinoxaline in the unknown samples and QCs using the regression equation from the calibration curve.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Metabolic Pathway of Sulfaquinoxaline
Sulfaquinoxaline undergoes metabolism in the body, primarily in the liver. The major metabolic transformations include acetylation and hydroxylation.[1][9][10] Understanding these pathways is important as metabolites can also have pharmacological or toxicological activity.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for pharmacokinetic studies of Sulfaquinoxaline. The detailed protocols and information provided in this document serve as a comprehensive guide for researchers in the field of veterinary drug development. Adherence to these principles will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the disposition of this important veterinary medicine.
References
- 1. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitation of Sulfaquinoxaline in Animal Feed using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in livestock and poultry.[1] Regulatory agencies have established maximum residue limits (MRLs) for sulfaquinoxaline in animal-derived food products to ensure consumer safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of sulfaquinoxaline levels in animal feed to ensure compliance with these regulations and to safeguard the food chain.
This application note describes a robust and reliable method for the quantitation of sulfaquinoxaline in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as sulfaquinoxaline-(phenyl-13C6), provides superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Sulfaquinoxaline (SQX) analytical standard (≥98% purity)
-
Sulfaquinoxaline-(phenyl-13C6) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank animal feed for matrix-matched calibration standards
Standard Solution Preparation
2.2.1. Sulfaquinoxaline Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfaquinoxaline and dissolve it in 100 mL of methanol. Store at 2-8 °C in an amber vial.
2.2.2. Sulfaquinoxaline-(phenyl-13C6) Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfaquinoxaline-(phenyl-13C6) and dissolve it in 100 mL of methanol. Store at 2-8 °C in an amber vial.
2.2.3. Working Standard Solutions: Prepare a series of working standard solutions of sulfaquinoxaline by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).
2.2.4. Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 1 µg/mL.
Sample Preparation
-
Weigh 5 g of homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) and 100 µL of the 1 µg/mL internal standard working solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.4.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.4.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
2.4.3. MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions should be used for the analysis. Note: The collision energy for the internal standard should be optimized by the user.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfaquinoxaline | 301.1 | 156.1 (Quantifier) | 100 | 25 |
| Sulfaquinoxaline | 301.1 | 92.2 (Qualifier) | 100 | 35 |
| Sulfaquinoxaline-(phenyl-13C6) | 307.1 | User Determined | 100 | User Optimized |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of sulfaquinoxaline to the internal standard against the concentration of sulfaquinoxaline. The linearity of the method should be evaluated over the desired concentration range.
| Concentration (ng/mL) | Peak Area (SQX) | Peak Area (IS) | Area Ratio (SQX/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,532,456 | 0.052 |
| 10 | 155,432 | 1,525,678 | 0.102 |
| 50 | 765,432 | 1,518,987 | 0.504 |
| 100 | 1,532,876 | 1,529,876 | 1.002 |
| 200 | 3,087,654 | 1,530,123 | 2.018 |
Linearity: R² > 0.995
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing spiked blank animal feed samples at different concentration levels.
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) (n=6) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.85 | 97.0 | 5.2 |
| 50 | 51.2 | 102.4 | 3.8 |
| 100 | 98.7 | 98.7 | 2.5 |
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (S/N) of the chromatograms from low-level spiked samples.
| Parameter | Value (ng/g) |
| Limit of Detection (LOD) | 1.0 |
| Limit of Quantification (LOQ) | 3.0 |
Mandatory Visualization
Caption: Experimental workflow for sulfaquinoxaline analysis.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a highly sensitive, selective, and accurate means for the quantitation of sulfaquinoxaline in animal feed. The detailed protocol and performance data demonstrate the suitability of this method for routine monitoring and regulatory compliance testing. The use of a stable isotope-labeled internal standard is crucial for minimizing matrix-induced variations and ensuring the reliability of the analytical results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression for Sulfaquinoxaline-d4 in LC-MS
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering ion suppression issues with Sulfaquinoxaline-d4 in their LC-MS experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is low and inconsistent. What could be the cause?
A1: A low and inconsistent signal for this compound is often indicative of ion suppression. This phenomenon occurs when other molecules in the sample (the matrix) co-elute with your internal standard and interfere with its ionization in the mass spectrometer's source.[1][2][3] The result is a reduced and variable signal, which can compromise the accuracy and precision of your quantitative analysis.[2]
Several factors can contribute to this issue:
-
Matrix Effects: Components from the biological matrix (e.g., plasma, tissue homogenate) such as phospholipids, salts, and proteins can co-elute with this compound and suppress its ionization.[3][4]
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For example, a simple protein precipitation might not remove all phospholipids, which are known to cause ion suppression.[3][5]
-
Chromatographic Conditions: If the chromatography does not adequately separate this compound from matrix components, co-elution and subsequent ion suppression are more likely.[6]
-
Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. Some additives may suppress the ionization of sulfonamides.[7]
-
High Analyte Concentration: In some cases, a very high concentration of the analyte (Sulfaquinoxaline) can lead to competition for ionization, suppressing the signal of the deuterated internal standard.[8]
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[2][5][9][10] This technique involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[2][5]
Q3: My post-column infusion experiment confirmed ion suppression at the retention time of this compound. What are my next steps?
A3: Once you've confirmed ion suppression, you can take several steps to mitigate it. The primary strategies involve improving your sample preparation, optimizing your chromatography, or adjusting your mass spectrometer's source parameters.
Here is a logical workflow to address the issue:
Caption: A workflow for troubleshooting ion suppression.
Q4: What are the best sample preparation techniques to reduce matrix effects for this compound?
A4: More rigorous sample preparation methods are generally more effective at removing interfering matrix components than simpler techniques like protein precipitation.[3] Consider the following options:
-
Liquid-Liquid Extraction (LLE): LLE can be effective at separating this compound from highly polar matrix components like salts and some phospholipids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[3][11] You can choose a sorbent that specifically retains and elutes sulfonamides, leaving behind many of the matrix components that cause ion suppression.
The following table illustrates the potential impact of different sample preparation methods on the signal intensity of this compound in a plasma sample.
| Sample Preparation Method | This compound Peak Area (counts) | Signal Suppression (%) |
| Neat Solution (in mobile phase) | 1,500,000 | 0% |
| Protein Precipitation | 600,000 | 60% |
| Liquid-Liquid Extraction | 1,050,000 | 30% |
| Solid-Phase Extraction | 1,350,000 | 10% |
Q5: How can I optimize my chromatographic method to avoid ion suppression?
A5: The goal of chromatographic optimization is to separate the elution of this compound from the interfering matrix components.[6] Here are some strategies:
-
Change the Gradient: Adjusting the gradient slope or starting conditions can alter the elution profile of both your internal standard and the interfering matrix components.
-
Modify the Mobile Phase:
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can provide a different selectivity and may better separate this compound from interferences.[11] In some cases, interactions with the metal components of the column can cause ion suppression, and a metal-free column might be beneficial.[14]
Q6: Can adjusting the mass spectrometer's source parameters help with ion suppression?
A6: Yes, optimizing the ion source parameters can sometimes help to mitigate the effects of ion suppression, although it is often more effective to address the root cause through sample preparation or chromatography.[13] Key parameters to adjust include:
-
Spray Voltage: Optimizing the spray voltage can improve the stability and efficiency of the ionization process.[13][15]
-
Gas Flows (Nebulizer and Heater Gas): Adjusting the gas flows and temperatures can improve the desolvation of the droplets, which can help to reduce ion suppression.[15]
-
Source Position: The position of the ESI probe relative to the inlet of the mass spectrometer can be optimized to improve signal.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To qualitatively identify the retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted matrix samples (prepared using your current method)
-
Neat solution (e.g., mobile phase)
Procedure:
-
Set up the LC-MS system with your analytical column and mobile phase conditions.
-
Connect the outlet of the LC column to a tee union.
-
Connect the syringe pump, containing the this compound solution, to the second port of the tee union.
-
Connect the third port of the tee union to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[16]
-
Set the mass spectrometer to monitor the MRM transition for this compound.
-
Once a stable baseline signal is achieved, inject the neat solution to establish the unsuppressed signal level.
-
Inject a blank, extracted matrix sample.
-
Monitor the this compound signal. A drop in the baseline indicates a region of ion suppression.[2][5]
Caption: Schematic of a post-column infusion setup.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma from an untreated animal)
-
This compound standard solutions
-
Your established sample preparation and LC-MS method
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., your internal standard working concentration).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your sample preparation method. Spike this compound into the final, extracted sample at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before extraction at the same concentration. Then, perform the extraction.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Sample Set | Description | Mean Peak Area | Calculation | Result |
| A | Neat Solution | 1,450,000 | - | - |
| B | Post-Extraction Spike | 870,000 | (870,000 / 1,450,000) * 100 | Matrix Effect = 60% (40% Suppression) |
| C | Pre-Extraction Spike | 826,500 | (826,500 / 870,000) * 100 | Recovery = 95% |
This table shows a significant matrix effect (40% ion suppression) but good recovery from the extraction procedure. This indicates that the issue is not loss of the internal standard during sample preparation, but rather suppression of its signal during ionization.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
Impact of matrix components on Sulfaquinoxaline-d4 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of matrix components on the quantification of Sulfaquinoxaline-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the context of this compound, endogenous substances like phospholipids from biological samples (e.g., plasma, tissue) can interfere with its ionization in the mass spectrometer source, leading to unreliable results.[1][3]
Q2: Why is a deuterated internal standard like this compound used in LC-MS/MS analysis?
A2: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Sulfaquinoxaline), it co-elutes chromatographically and experiences similar matrix effects and variations during sample preparation and injection. By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.
Q3: What are the common sources of matrix interference for Sulfaquinoxaline analysis in biological samples?
A3: Common sources of matrix interference in biological samples like plasma, milk, and tissues include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI).[1][3]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression.[4]
-
Metabolites: Sulfaquinoxaline can be metabolized in the body to forms such as hydroxylated sulfaquinoxaline (SQX-OH).[5][6] These metabolites might have similar chromatographic behavior and could potentially interfere with the analysis.
Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A4:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7] A solution of Sulfaquinoxaline is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of Sulfaquinoxaline indicates the elution of interfering components.[7]
-
Quantitative Assessment (Post-Extraction Spiking): This is the standard method to measure the extent of matrix effects.[2][4] The peak response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Troubleshooting Guide
Q5: I am observing significant and inconsistent ion suppression for both Sulfaquinoxaline and this compound. What are the likely causes and how can I fix this?
A5: Inconsistent ion suppression that is not corrected by the internal standard points to a severe matrix effect, likely due to high levels of interfering compounds like phospholipids.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[8]
-
Protein Precipitation (PPT): While quick, it is the least clean and may leave significant amounts of phospholipids.[8] Consider switching to a more rigorous method.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the pH and using a suitable organic solvent can selectively extract Sulfaquinoxaline while leaving many interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.[9] Cation-exchange SPE columns have been successfully used for cleaning up tissue samples for Sulfaquinoxaline analysis.[9]
-
-
Optimize Chromatography:
-
Modify your LC gradient to achieve better separation between Sulfaquinoxaline and the region of ion suppression identified by post-column infusion.
-
Consider using a smaller particle size column or a different stationary phase to improve resolution.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.[8]
Q6: The peak area response of my this compound internal standard is highly variable across different samples. What does this indicate?
A6: High variability in the internal standard response is a red flag that can indicate several issues:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard or inconsistent extraction recovery between samples can lead to this variability. Re-evaluate the precision of your sample preparation workflow.
-
Differential Matrix Effects: The composition of the matrix can vary significantly from sample to sample (e.g., lipemic or hemolyzed plasma).[10] If the matrix effect is very strong and varies between samples, it can affect the internal standard response. This again points to the need for a more effective sample cleanup method.
-
Instrument Instability: Check for fluctuations in the spray stability of the ESI source or other instrument-related issues.
Q7: My recovery for Sulfaquinoxaline is low and inconsistent. How can I improve it?
A7: Low and inconsistent recovery is often related to the sample extraction procedure.
-
Extraction Solvent: For LLE, ensure the organic solvent is appropriate for the polarity of Sulfaquinoxaline. A mixture of acetonitrile and ethyl acetate has been shown to be effective for extracting sulfonamides from milk.[11] For tissue samples, ethyl acetate is commonly used.[9]
-
pH Adjustment: The extraction efficiency of sulfonamides is pH-dependent. Adjusting the pH of the sample can improve the partitioning of Sulfaquinoxaline into the organic solvent during LLE.
-
SPE Method Development: For SPE, ensure the conditioning, loading, washing, and elution steps are optimized. The choice of sorbent is critical; a cation-exchange mechanism is often suitable for the slightly acidic nature of sulfonamides.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for sulfonamides, including Sulfaquinoxaline, from various studies. This data can help in selecting an appropriate sample preparation method.
Table 1: Comparison of Extraction Methods for Sulfonamides in Milk
| Parameter | Extraction Method | Sulfadiazine | Sulfamethazine | Sulfaquinoxaline |
| Recovery (%) | Acetonitrile:Ethyl Acetate (6:4, v/v) | 98% | 105% | 95% |
| Matrix Effect (%) | Acetonitrile:Ethyl Acetate (6:4, v/v) | 11% (Enhancement) | -5% (Suppression) | -8% (Suppression) |
Data adapted from a study on sulfonamides in milk, demonstrating that even with an effective extraction, matrix effects can vary between analytes.[11]
Table 2: Apparent Recoveries and Matrix Effects in Animal Feed
| Matrix | Parameter | Percentage of Analytes within Range |
| Single Feed Materials | Apparent Recovery (60-140%) | 52-89% |
| Extraction Efficiency (70-120%) | 84-97% | |
| Complex Compound Feed | Apparent Recovery (60-140%) | 51-72% |
This data highlights that complex matrices like animal feed can lead to significant matrix effects, which are the primary reason for deviations in apparent recovery.[12]
Experimental Protocols
Protocol 1: Extraction of Sulfaquinoxaline from Animal Tissue
This protocol is a general procedure based on methods cited for sulfonamide analysis in tissues.[5][9]
-
Homogenization: Weigh 2.5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[5]
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound solution.
-
Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injecting into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Sulfaquinoxaline Analysis
These are typical starting parameters for the analysis of sulfonamides. Optimization will be required for your specific instrument and application.[11][13]
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Sulfaquinoxaline: m/z 301.1 → 156.1 (Quantifier), 301.1 → 108.0 (Qualifier)[6]
-
This compound: m/z 305.1 → 160.1 (or other appropriate fragment)
-
Visualizations
Caption: General workflow for this compound quantification.
Caption: Decision tree for troubleshooting matrix effect issues.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Minimizing carryover of Sulfaquinoxaline-d4 in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Sulfaquinoxaline-d4 in autosamplers during chromatographic analysis.
Troubleshooting Guide: Minimizing this compound Carryover
Carryover of this compound can lead to inaccurate quantification and compromised data integrity. This guide provides a systematic approach to identify and mitigate the sources of carryover in your LC-MS system.
Initial Assessment: Is Carryover Occurring?
The first step is to confirm the presence and extent of carryover.
-
Procedure:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with one or more blank injections (using the same solvent as your sample diluent).
-
Analyze the chromatograms of the blank injections for the presence of the this compound peak.
-
-
Interpretation:
-
A peak corresponding to this compound in the blank injection confirms carryover.
-
The peak area in the blank relative to the high-concentration standard indicates the severity of the carryover.
-
Systematic Troubleshooting Workflow
If carryover is confirmed, follow this workflow to isolate and address the source.
Caption: A workflow diagram for troubleshooting this compound carryover.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound carryover in an autosampler?
A1: Carryover of this compound, like other sulfonamides, can be attributed to several factors:
-
Adsorption: Sulfonamides can adsorb to various surfaces within the autosampler, including the needle, injection valve rotor seal, and sample loop. This is a common issue with compounds that have both polar and non-polar characteristics.
-
Insufficient Needle Wash: An inadequate needle wash protocol (e.g., weak solvent, insufficient volume, or short duration) may fail to remove all traces of this compound from the needle surface between injections.
-
Sample Diluent Effects: The composition of the sample diluent can influence how strongly this compound adsorbs to the autosampler components.
-
Contaminated Wash Solvents: The solvents used for the needle wash can become contaminated over time, leading to persistent carryover.
-
Worn or Damaged Components: Scratches or wear on the injection valve rotor seal or other components can create sites where the analyte can be trapped and slowly released.
Q2: What are the recommended cleaning solutions for minimizing this compound carryover?
A2: The choice of cleaning solution is critical. A multi-component wash solution is often more effective than a single solvent. Based on the properties of sulfonamides, the following wash solutions are recommended:
-
Primary Recommendation: A four-component mixture of acetonitrile, methanol, isopropanol, and water with a small percentage of formic acid (e.g., 0.1-0.2%) is highly effective. A common starting point is a 1:1:1:1 ratio of the organic solvents and water.[1]
-
Acidic Wash: For stubborn carryover, a wash solution containing a higher concentration of formic acid (e.g., 1-2%) can be effective.
-
Organic Solvent Mixtures: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good general-purpose wash solvent.
Q3: How can I optimize my autosampler's needle wash program?
A3: To optimize your needle wash program, consider the following parameters:
-
Wash Volume: Increase the volume of the wash solvent used.
-
Number of Wash Cycles: Perform multiple wash cycles before and after each injection.
-
Wash Duration: Increase the duration of each wash cycle.
-
Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps if your autosampler allows.
Q4: Can the sample injection sequence affect carryover?
A4: Yes, the order in which you run your samples can help manage carryover. If possible, analyze samples in order of increasing concentration. When a low-concentration sample must follow a high-concentration sample, it is advisable to run one or more blank injections in between to clean the system.
Q5: What if the carryover persists after optimizing the autosampler cleaning?
A5: If carryover is still observed, the source may be outside of the autosampler. Consider the following:
-
Column Carryover: The analytical column itself can be a source of carryover. Develop a robust column washing procedure at the end of each analytical run, which may include flushing with a strong solvent.
-
System Contamination: Other parts of the LC system, such as tubing or fittings, may be contaminated. A full system flush with a strong, appropriate solvent may be necessary.
Data Presentation
The following table summarizes the representative effectiveness of different wash solutions in reducing the carryover of a model sulfonamide. The data is illustrative and serves as a guide for selecting an appropriate cleaning strategy.
| Wash Solution Composition (v/v/v/v) | Additive | % Carryover Reduction (Representative) |
| 100% Water | None | 20% |
| 100% Acetonitrile | None | 65% |
| 100% Methanol | None | 60% |
| 50:50 Acetonitrile:Water | None | 85% |
| 25:25:25:25 ACN:MeOH:IPA:Water | None | 95% |
| 25:25:25:25 ACN:MeOH:IPA:Water | 0.2% Formic Acid | >99% |
Experimental Protocols
Protocol for Evaluating Autosampler Carryover
This protocol details a systematic experiment to quantify the extent of autosampler carryover.
1. Materials:
-
This compound analytical standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Sample diluent (matching the mobile phase at the start of the gradient is recommended)
-
LC-MS system with the autosampler to be evaluated
2. Procedure:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of the calibration range or a concentration known to cause carryover.
-
Prepare Blank Solution: Use the sample diluent as the blank solution.
-
Set Up the Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard three times.
-
Inject the blank solution at least three times immediately following the last high-concentration standard injection.
-
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the average peak area of the high-concentration standard injections.
-
Calculate the average peak area of the first blank injection immediately following the high-concentration standards.
-
Calculate the percent carryover using the following formula: % Carryover = (Average Peak Area of First Blank / Average Peak Area of High-Concentration Standard) * 100
-
Protocol for a Robust Autosampler Cleaning Cycle
This protocol provides a starting point for developing a comprehensive cleaning method for your autosampler.
1. Prepare Wash Solutions:
-
Wash Solution A: 25:25:25:25 (v/v/v/v) Acetonitrile:Methanol:Isopropanol:Water + 0.2% Formic Acid
-
Wash Solution B: 50:50 (v/v) Acetonitrile:Water
2. Autosampler Program:
-
Pre-Injection Wash:
-
Wash with Wash Solution A for 30 seconds.
-
Wash with Wash Solution B for 30 seconds.
-
-
Post-Injection Wash:
-
Wash with Wash Solution A for 60 seconds.
-
Wash with Wash Solution B for 30 seconds.
-
3. Implementation:
-
Incorporate this cleaning program into your analytical method.
-
Regularly replace the wash solvents to prevent contamination.
-
Periodically perform a manual flush of the autosampler's syringe and sample loop with the recommended wash solutions.
By following these guidelines and protocols, you can effectively minimize the carryover of this compound in your autosampler, leading to more accurate and reliable analytical results.
References
Technical Support Center: Sulfaquinoxaline-d4 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with sulfaquinoxaline-d4 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of sulfaquinoxaline, a sulfonamide antibiotic. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS). An ideal internal standard mimics the chemical and physical properties of the analyte (in this case, sulfaquinoxaline), allowing for more accurate quantification by correcting for variability during sample preparation and analysis.[1][2]
Q2: What are the primary stability concerns for this compound in biological samples?
The main stability concerns for this compound in processed biological samples revolve around the potential for deuterium-hydrogen (D-H) exchange, enzymatic degradation, and pH-dependent instability during sample processing and storage.[3][4] These factors can lead to a decrease in the this compound signal or the appearance of interfering peaks, ultimately compromising the accuracy of the analytical results.
Q3: Can the position of the deuterium label on this compound affect its stability?
Yes, the position of the deuterium labels is crucial for the stability of a deuterated internal standard. Labels on aromatic rings, like in this compound, are generally more stable than those on heteroatoms or carbons adjacent to carbonyl groups, which are more susceptible to exchange with protons from the surrounding solvent or matrix.[3]
Q4: How can sample processing conditions impact the stability of this compound?
Sample processing conditions such as pH, temperature, and the presence of enzymes can significantly affect the stability of this compound. For instance, extreme pH values or high temperatures during extraction or storage can accelerate degradation or D-H exchange.[4] Additionally, residual enzymatic activity in the processed matrix can lead to metabolic transformation of the internal standard.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in the analysis of biological samples.
Problem 1: Variable or decreasing this compound response.
-
Possible Cause 1: Deuterium-Hydrogen (D-H) Exchange.
-
Troubleshooting:
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Review the pH of all solutions used during sample preparation and LC-MS analysis. Avoid strongly acidic or basic conditions where possible.
-
Minimize the time samples are exposed to aqueous environments, especially at elevated temperatures.
-
If D-H exchange is suspected, analyze a standard solution of this compound in the final sample solvent over time to monitor for any mass shift.
-
-
-
Possible Cause 2: Degradation during sample processing.
-
Troubleshooting:
-
Assess the stability of this compound under your specific extraction conditions. Fortify a blank matrix with this compound and process it at different time points and temperatures to identify any degradation.
-
Consider the use of enzyme inhibitors during sample homogenization if metabolic degradation is suspected.
-
-
-
Possible Cause 3: Inconsistent recovery during extraction.
-
Troubleshooting:
-
Optimize the extraction procedure to ensure consistent recovery of both sulfaquinoxaline and this compound.
-
Evaluate different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.
-
Ensure complete evaporation and reconstitution of the sample extracts.
-
-
Problem 2: Chromatographic peak for this compound is broad, splitting, or shifting.
-
Possible Cause 1: Isotope effect.
-
Troubleshooting:
-
Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte. This is a known phenomenon and should be characterized during method development.[1]
-
Ensure that the chromatographic conditions are optimized to provide good peak shape and resolution for both the analyte and the internal standard.
-
-
-
Possible Cause 2: In-source instability.
-
Troubleshooting:
-
Optimize the mass spectrometer source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation or degradation of this compound.
-
-
Problem 3: Presence of unlabeled sulfaquinoxaline in this compound standard.
-
Possible Cause: Isotopic purity of the internal standard.
-
Troubleshooting:
-
Always verify the isotopic purity of the this compound standard as provided by the manufacturer.
-
Account for any contribution of unlabeled sulfaquinoxaline from the internal standard solution when calculating the concentration of the analyte, especially at the lower limit of quantification.
-
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Actions.
| Factor | Potential Issue | Recommended Action |
| pH | D-H exchange, chemical degradation | Maintain pH within a neutral to slightly acidic range (pH 3-7) during extraction and analysis. |
| Temperature | Increased degradation and D-H exchange rates | Process and store samples at low temperatures (e.g., 4°C for short-term, -80°C for long-term). Avoid prolonged exposure to room temperature. |
| Enzymatic Activity | Metabolic degradation of the internal standard | Use fresh matrices for validation. Consider the addition of enzyme inhibitors during homogenization of tissue samples. |
| Solvent Composition | D-H exchange | Minimize the use of protic solvents (e.g., water, methanol) where D-H exchange is more likely, especially under non-neutral pH conditions. |
| Light Exposure | Photodegradation | Protect samples and standards from direct light, especially during storage and processing. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in a Processed Biological Matrix
This protocol outlines a procedure to assess the stability of this compound under specific experimental conditions.
-
Preparation of Spiked Samples:
-
Obtain a blank biological matrix (e.g., plasma, liver homogenate).
-
Spike the blank matrix with a known concentration of this compound.
-
Prepare multiple aliquots of this spiked matrix.
-
-
Time-Zero Analysis:
-
Immediately process and analyze a set of aliquots (n=3) to establish the initial (time-zero) response of this compound.
-
-
Stability Testing Conditions:
-
Store the remaining aliquots under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C, -80°C).
-
Also, subject aliquots to the complete sample processing workflow and let them sit in the final extraction solvent for varying durations before analysis (bench-top stability).
-
-
Analysis at Different Time Points:
-
Analyze the stored aliquots at predefined time points (e.g., 2, 4, 8, 24 hours for bench-top; 1, 7, 30 days for storage).
-
-
Data Evaluation:
-
Compare the mean response of this compound at each time point to the time-zero response. A deviation of more than 15% typically indicates instability.
-
Protocol 2: Generic Extraction of Sulfaquinoxaline and this compound from Animal Tissue
This protocol provides a general workflow for the extraction of sulfaquinoxaline and its deuterated internal standard from tissue samples. Optimization will be required for specific tissue types.
-
Sample Homogenization:
-
Weigh approximately 1 gram of tissue into a centrifuge tube.
-
Add 3 mL of a suitable homogenization buffer (e.g., phosphate buffer, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Internal Standard Spiking:
-
Spike the homogenate with a known amount of this compound solution.
-
-
Protein Precipitation and Extraction:
-
Add 5 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 1-2 minutes to precipitate proteins and extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of sulfaquinoxaline from tissue samples.
Caption: A logical troubleshooting workflow for addressing variable this compound response.
References
- 1. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming poor recovery of Sulfaquinoxaline during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of Sulfaquinoxaline (SQX) during sample extraction.
Troubleshooting Guides
Issue 1: Low Recovery of Sulfaquinoxaline in Solid-Phase Extraction (SPE)
Low or inconsistent recovery is a frequent challenge in SPE. This guide provides a systematic approach to troubleshooting and improving your results.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inappropriate Sorbent Chemistry | Ensure the sorbent chemistry matches the analyte's properties. For Sulfaquinoxaline, a weak cation-exchange or a polymer-based reversed-phase sorbent is often suitable.[1] |
| Incorrect Sample pH | Sulfaquinoxaline has a pKa of approximately 5.65. Adjust the sample pH to at least 2 units below the pKa (i.e., pH < 3.65) to ensure it is in its neutral form for efficient retention on a reversed-phase sorbent. For cation-exchange, a pH that ensures SQX is protonated is necessary. |
| Suboptimal Elution Solvent | The elution solvent may be too weak to desorb the analyte completely. Increase the organic solvent percentage in the elution buffer or add a small amount of a modifier like ammonia to increase the pH and neutralize the analyte for elution from a cation-exchange sorbent. |
| Sample Overload | Exceeding the sorbent's binding capacity will lead to analyte breakthrough during sample loading. Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. |
| High Flow Rate | Excessive flow rates during sample loading or elution can prevent proper equilibration and lead to incomplete retention or elution. Maintain a slow and consistent flow rate (e.g., 1-2 mL/min).[2] |
| Analyte Instability | Sulfaquinoxaline can be unstable in certain matrices, especially at room temperature or even at -20°C in liver tissue over extended periods.[3] Minimize sample handling time and store samples at -80°C if possible. |
| Matrix Effects | Co-extracted matrix components can interfere with the analyte's interaction with the sorbent. Optimize the wash step with a solvent that is strong enough to remove interferences but not elute the analyte. Consider using a more selective sorbent or a different cleanup technique.[4][5] |
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting decision tree for low Sulfaquinoxaline recovery in SPE.
Issue 2: Poor Recovery of Sulfaquinoxaline in Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique, but its efficiency is highly dependent on the physicochemical properties of the analyte and the choice of solvents.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Aqueous Phase pH | To ensure Sulfaquinoxaline (pKa ≈ 5.65) partitions into the organic phase, the pH of the aqueous sample should be adjusted to be at least 2 units below its pKa (i.e., pH < 3.65) to keep it in its neutral, more non-polar form. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be well-matched with Sulfaquinoxaline. Ethyl acetate is a commonly used and effective solvent. For more polar analytes, a more polar, water-immiscible solvent might be necessary. |
| Insufficient Phase Separation/Emulsion Formation | Emulsions can trap the analyte and prevent efficient partitioning. To break emulsions, try adding salt to the aqueous phase (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Insufficient Mixing | Inadequate vortexing or shaking will result in poor extraction efficiency. Ensure thorough mixing for an adequate period (e.g., 1-2 minutes) to maximize the surface area for mass transfer. |
| Analyte Degradation | Sulfaquinoxaline may be susceptible to degradation under harsh pH conditions or prolonged exposure to certain solvents. Minimize extraction time and perform extractions at a controlled temperature if necessary. |
LLE Optimization Workflow
Caption: Workflow for optimizing Liquid-Liquid Extraction of Sulfaquinoxaline.
Frequently Asked Questions (FAQs)
Q1: My Sulfaquinoxaline recovery is still low even after optimizing my extraction protocol. What else could be the problem?
A1: If you have optimized your extraction parameters and are still experiencing low recovery, consider the following:
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Metabolism: Sulfaquinoxaline can be metabolized in biological matrices, particularly in the liver, to form hydroxylated metabolites (SQX-OH).[6] If your analytical method is only targeting the parent compound, the formation of metabolites will appear as low recovery. You may need to develop a method that also detects and quantifies the main metabolites or use a procedure to convert the metabolites back to the parent drug.
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Analyte Stability: Sulfaquinoxaline has been shown to be unstable in liver tissue, even under frozen storage at -20°C, with a half-life of about 271 days.[3] At 4°C, the half-life is significantly shorter (around 11 days).[3] It is crucial to minimize sample storage time and use lower temperatures (e.g., -80°C) for long-term storage. Also, be mindful of the stability in your final extract solution.
-
Matrix Effects: Significant ion suppression or enhancement in LC-MS/MS analysis due to co-eluting matrix components can be misinterpreted as low recovery.[5] It is important to assess matrix effects, for example, by comparing the response of the analyte in a pure solvent with that in a matrix extract. Strategies to mitigate matrix effects include improving sample cleanup, using matrix-matched calibration curves, or employing an isotope-labeled internal standard.[4]
Q2: What is the QuEChERS method and is it suitable for Sulfaquinoxaline extraction?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The QuEChERS method has been successfully applied for the extraction of sulfonamides, including Sulfaquinoxaline, from various food matrices like chicken muscle.[7][8] Recoveries can be good, often in the range of 70-120%, but optimization of the extraction and cleanup steps is crucial for different matrices.[8]
Q3: How does pH affect the extraction of Sulfaquinoxaline?
A3: The pH of the sample is a critical parameter for the efficient extraction of Sulfaquinoxaline. Since it is an amphoteric compound with a pKa of about 5.65, its charge state is dependent on the pH.
-
For Reversed-Phase SPE and LLE: To retain Sulfaquinoxaline on a non-polar sorbent or extract it into a non-polar organic solvent, it should be in its neutral, un-ionized form. This is achieved by adjusting the sample pH to be at least 2 units below the pKa (pH < 3.65).
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For Ion-Exchange SPE: To retain Sulfaquinoxaline on a cation-exchange sorbent, the sample pH should be adjusted to a level where the amine group is protonated (positively charged), which would be at a pH below its pKa.
Q4: What are some typical recovery percentages I can expect for Sulfaquinoxaline?
A4: Recovery percentages for Sulfaquinoxaline can vary significantly depending on the extraction method, matrix, and level of optimization. The following table summarizes some reported recovery data.
| Extraction Method | Matrix | Reported Recovery (%) | Reference |
| QuEChERS (modified) | Swine Manure | 55.7 - 56.8 | [8] |
| QuEChERS (buffered) | Chicken Breast | >70 | [7] |
| Solid-Phase Extraction (SPE) | Bovine Milk | 70 - 106 | |
| Matrix Solid-Phase Dispersion (MSPD) | Blood | >87.5 | [9] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Sulfaquinoxaline from Chicken Muscle
This protocol is adapted from methodologies for sulfonamide analysis in animal tissues.
1. Sample Homogenization:
-
Dice 10 g of chicken muscle into small pieces.
-
Homogenize the sample until a uniform paste is formed.
2. Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed by LC-MS/MS or evaporated to dryness and reconstituted in a suitable solvent.
General Workflow for QuEChERS Extraction
Caption: A typical workflow for the QuEChERS sample preparation method.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. welch-us.com [welch-us.com]
- 3. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Interference of metabolites in Sulfaquinoxaline residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interference of metabolites in Sulfaquinoxaline (SQX) residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Sulfaquinoxaline (SQX) that can interfere with residue analysis?
A1: The primary metabolites of Sulfaquinoxaline that can interfere with analysis are N4-acetyl-sulfaquinoxaline (N4-acetyl-SQX) and various hydroxylated forms of SQX (SQX-OH). The N4-acetyl derivative is a common metabolic pathway for sulfonamides.[1][2] Hydroxylation of the quinoxaline ring also occurs, leading to metabolites that can have similar chromatographic behavior and mass spectrometric fragmentation patterns to the parent drug.[1][2] Additionally, a di-hydroxylated metabolite and N4-acetyl-hydroxyl-sulfaquinoxaline have been reported.[3]
Q2: Why is it important to consider SQX metabolites in residue analysis?
A2: It is crucial to consider SQX metabolites for several reasons:
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Regulatory Compliance: Maximum Residue Limits (MRLs) for veterinary drugs often include the parent drug and its major metabolites. For instance, in Brazil, the MRL for SQX in liver and muscle includes the sum of all metabolites.[1][2]
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Accurate Quantification: The presence of metabolites can lead to analytical challenges such as poor recoveries and inaccurate quantification of the parent drug, especially in mass spectrometry methods.[1][2]
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Potential Toxicity: Metabolites may retain biological activity or have their own toxicological properties.
Q3: What are the typical analytical techniques used for SQX and its metabolite analysis?
A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of SQX and its metabolites in various matrices like poultry liver, kidney, and muscle.[4][5][6][7]
Troubleshooting Guide
Problem 1: Poor recovery of Sulfaquinoxaline during sample extraction from liver tissue.
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Possible Cause 1: Inefficient extraction solvent.
-
Solution: Acetonitrile-water (4:1 v/v) is a commonly used and effective solvent for extracting SQX from animal tissues.[8] Ensure the solvent is of high purity (HPLC grade).
-
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Possible Cause 2: Strong binding of SQX to the tissue matrix.
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Solution: Employ a robust homogenization and extraction procedure. Using a mechanical stirrer for an adequate duration (e.g., 30 minutes) can improve extraction efficiency.[8] For complex matrices like liver, an ultrasonic bath can also be used to enhance extraction.
-
-
Possible Cause 3: Analyte loss during solvent evaporation or cleanup steps.
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Solution: If a solvent evaporation step is used, ensure it is carried out under a gentle stream of nitrogen at a controlled temperature (e.g., 40-45°C) to prevent degradation.[1] When using solid-phase extraction (SPE) for cleanup, ensure the cartridge is appropriate for sulfonamides and that the elution solvent is strong enough to recover the analytes.
-
Problem 2: An unexpected peak is observed close to the Sulfaquinoxaline peak in the chromatogram.
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Possible Cause 1: Presence of a metabolite.
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Solution: The N4-acetyl-SQX metabolite often elutes close to the parent SQX peak in reversed-phase HPLC. To confirm, if you have an analytical standard for the metabolite, inject it to compare retention times. If a standard is unavailable, LC-MS/MS can be used to identify the peak based on its mass-to-charge ratio (m/z).
-
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Possible Cause 2: Matrix interference.
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Solution: Matrix components can sometimes co-elute with the analyte of interest. To address this, improve the sample cleanup procedure. This can involve using a more specific SPE cartridge or incorporating a liquid-liquid extraction step. Modifying the chromatographic conditions, such as the gradient or mobile phase composition, can also help separate the interfering peak from the analyte.
-
Problem 3: Inconsistent quantification and signal suppression in LC-MS/MS analysis.
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Possible Cause 1: Matrix effects.
-
Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS analysis of complex samples like tissue extracts.[9][10][11][12][13] To mitigate this:
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Improve Sample Cleanup: Utilize more rigorous sample preparation techniques to remove interfering matrix components.
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Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
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Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for matrix effects as it experiences the same ionization suppression or enhancement.
-
-
-
Possible Cause 2: Interference from metabolites in MRM transitions.
-
Solution: The hydroxylated metabolite of SQX (SQX-OH) can have a similar fragmentation pattern to other sulfonamides, potentially causing interference in Multiple Reaction Monitoring (MRM) mode.[2]
-
Select Specific Transitions: Carefully select precursor and product ion transitions that are unique to SQX and its metabolites.
-
Chromatographic Separation: Ensure adequate chromatographic separation of SQX from its potentially interfering metabolites.
-
-
Experimental Protocols
Protocol 1: Extraction of Sulfaquinoxaline from Poultry Liver Tissue (HPLC-UV)
This protocol is adapted from a standard method for the analysis of SQX in feed.[8]
-
Sample Homogenization: Weigh 10.0 g of the poultry liver sample and place it in a 200 mL stoppered brown Erlenmeyer flask.
-
Extraction: Add 100 mL of acetonitrile-water (4:1 v/v) to the flask.
-
Mechanical Shaking: Stir the mixture for 30 minutes using a mechanical stirrer.
-
Centrifugation: Transfer the extract to a stoppered brown centrifuge tube and centrifuge at 1,500 x g for 5 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.5 µm membrane filter.
-
Analysis: The filtered supernatant is now ready for injection into the HPLC-UV system.
Protocol 2: LC-MS/MS Analysis of Sulfaquinoxaline and its Hydroxylated Metabolite
This protocol is based on the parameters described for the analysis of SQX and SQX-OH.[1][2]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both containing a small amount of an acid like formic acid to improve peak shape) is common.
-
Flow Rate: Typically around 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfaquinoxaline (SQX): Precursor ion (m/z) 301.1 → Product ions (m/z) 156.1, 108.1
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Hydroxylated-Sulfaquinoxaline (SQX-OH): Precursor ion (m/z) 317.1 → Product ions (m/z) 156.1, 108.1[2]
-
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Sulfaquinoxaline and its Hydroxylated Metabolite. [2]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfaquinoxaline (SQX) | 301.1 | 156.1 | 108.1 |
| Hydroxylated-SQX (SQX-OH) | 317.1 | 156.1 | 108.1 |
Table 2: HPLC-UV Method Parameters and Performance for Sulfaquinoxaline. [6]
| Parameter | Value |
| Mobile Phase | 0.01M Ammonium Acetate and Acetonitrile (43:57) |
| Flow Rate | 1 mL/min |
| Retention Time (Rt) | 3.813 minutes |
| Recovery in Chicken Tissues | ≥ 77.484% |
Table 3: Detection Limits for Sulfaquinoxaline and its N4-acetyl Metabolite by HPLC. [5]
| Analyte | Matrix | Detection Limit (µg/mL) |
| Sulfaquinoxaline | Plasma | 0.25 |
| N4-acetyl-sulfaquinoxaline | Plasma | 0.50 |
| Sulfaquinoxaline | Urine | 0.10 |
| N4-acetyl-sulfaquinoxaline | Urine | 0.20 |
Visualizations
Caption: Metabolic pathway of Sulfaquinoxaline (SQX).
Caption: General workflow for Sulfaquinoxaline residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alarming Prevalence of Sulfaquinoxaline Residue in Poultry Meat Sold in Jammu Region of UT of J&K | The Indian Veterinary Journal [epubs.icar.org.in]
- 7. Comparative plasma and tissue pharmacokinetics and drug residue profiles of different chemotherapeutants in fowls and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. famic.go.jp [famic.go.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal extraction of Sulfaquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Sulfaquinoxaline by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the extraction of Sulfaquinoxaline?
A: The solubility of Sulfaquinoxaline is highly dependent on pH due to its amphoteric nature, possessing both acidic and basic functional groups. It has an acidic pKa of approximately 6.79 and a basic pKa of around 2.13. By adjusting the pH of the aqueous solution, the ionization state of the Sulfaquinoxaline molecule can be controlled, thereby altering its solubility and facilitating its separation from other components. At a pH above its acidic pKa, Sulfaquinoxaline is deprotonated and exists as an anion, making it more soluble in aqueous solutions. Conversely, at a pH below its basic pKa, it is protonated and positively charged. In the pH range between its pKa values, it is in its neutral, less soluble form.
Q2: At what pH is Sulfaquinoxaline most soluble in water?
A: Sulfaquinoxaline exhibits its highest solubility in alkaline (basic) aqueous solutions. Its sodium salt is very soluble in water, and a 1% aqueous solution of the sodium salt has a pH of about 10.[1] In contrast, it is practically insoluble in water at a neutral pH.[1] Therefore, to dissolve Sulfaquinoxaline in an aqueous phase for extraction, the pH should be adjusted to be significantly above its acidic pKa of 6.79.
Q3: Why is my Sulfaquinoxaline precipitating out of solution during extraction?
A: Precipitation of Sulfaquinoxaline during extraction is a common issue, often caused by a shift in pH to a range where the compound is less soluble. Sulfonamides, including Sulfaquinoxaline, can precipitate in acidic conditions. If you are adjusting the pH of an alkaline extract to a neutral or acidic pH, the Sulfaquinoxaline will likely precipitate. Ensure that the pH of your entire sample and the extraction solvent are maintained in the desired range throughout the process.
Q4: Can I use any acid or base to adjust the pH?
A: While various acids and bases can be used, it is crucial to consider their compatibility with your overall analytical method (e.g., HPLC, mass spectrometry). Commonly used bases to increase solubility include sodium hydroxide and sodium bicarbonate.[1] For pH adjustments downwards, mild acids are often preferred to avoid degradation of the analyte. Always use high-purity reagents to prevent contamination of your sample.
Troubleshooting Guide
This guide addresses common issues encountered during the pH-dependent extraction of Sulfaquinoxaline.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Sulfaquinoxaline | Incomplete Dissolution: The initial pH of the sample solution may not be optimal for fully dissolving the Sulfaquinoxaline. | Ensure the pH of the aqueous sample is sufficiently alkaline (pH > 8) to ensure complete dissolution before proceeding with the extraction. |
| Precipitation during pH Adjustment: Rapid or excessive changes in pH can cause the Sulfaquinoxaline to precipitate out of the solution. | Adjust the pH gradually while stirring. Monitor the solution for any signs of precipitation. | |
| Incorrect Organic Solvent: The chosen organic solvent may not be efficient at extracting the neutral form of Sulfaquinoxaline. | After adjusting the pH to the neutral range (between pKa1 and pKa2), use a water-immiscible organic solvent in which Sulfaquinoxaline is soluble, such as ethyl acetate or a mixture of chloroform and isopropanol. | |
| Poor Reproducibility | Inconsistent pH Adjustment: Minor variations in the final pH between samples can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and add the acid or base dropwise to achieve a consistent final pH for all samples. |
| Emulsion Formation: Vigorous shaking or mixing of the aqueous and organic phases can lead to the formation of an emulsion, which is difficult to separate. | Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of salt, centrifuging, or gentle swirling. | |
| Sample Contamination | Impure Reagents: Low-grade acids, bases, or solvents can introduce contaminants that interfere with subsequent analysis. | Use high-purity or HPLC-grade reagents for all steps of the extraction process. |
| Clogged Solid-Phase Extraction (SPE) Cartridge | Precipitation on the Cartridge: If the pH of the sample is not suitable for the SPE sorbent, Sulfaquinoxaline may precipitate and clog the cartridge. | Ensure the pH of the sample is adjusted to be compatible with the SPE sorbent and the desired retention mechanism. The sorbent should be properly conditioned before loading the sample. |
Quantitative Data Summary
The solubility of Sulfaquinoxaline is significantly influenced by the pH of the solution. The following table summarizes available quantitative data.
| Solvent/Condition | Solubility | Reference |
| Water at pH 7 | 7.5 mg/L | [1] |
| 1% Aqueous Solution of Sodium Salt | pH is approximately 10 (very soluble) | [1] |
| Aqueous Sodium Bicarbonate Solution | Soluble | [1] |
| Aqueous Sodium Hydroxide Solution | Soluble | [1] |
Experimental Protocol: pH-Based Liquid-Liquid Extraction of Sulfaquinoxaline
This protocol outlines a general procedure for the extraction of Sulfaquinoxaline from an aqueous matrix by adjusting the pH.
Materials:
-
Sample containing Sulfaquinoxaline
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable water-immiscible organic solvent)
-
Separatory Funnel
-
pH meter
-
Vortex mixer (optional)
-
Centrifuge (optional)
Procedure:
-
Sample Preparation:
-
Take a known volume or weight of the sample and dissolve or suspend it in a known volume of deionized water.
-
-
Alkalinization and Dissolution:
-
Measure the initial pH of the sample solution.
-
Slowly add 1 M NaOH dropwise while stirring until the pH of the solution is greater than 8. This will convert the Sulfaquinoxaline into its more soluble anionic form.
-
Ensure that all solid material is completely dissolved.
-
-
Washing (Optional):
-
To remove basic impurities, you can perform an initial wash with a water-immiscible organic solvent while the solution is alkaline. Add an equal volume of a solvent like dichloromethane, gently mix, allow the layers to separate, and discard the organic layer.
-
-
Neutralization and Extraction:
-
Transfer the alkaline aqueous solution to a separatory funnel.
-
Slowly add 1 M HCl dropwise while gently swirling the funnel to adjust the pH to between 3 and 6 (the range where the neutral form of Sulfaquinoxaline predominates). Be careful with pressure buildup and vent the funnel frequently.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times to allow for partitioning of the neutral Sulfaquinoxaline into the organic layer. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted Sulfaquinoxaline.
-
-
Collection and Further Processing:
-
Carefully drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
The combined organic extract can then be dried (e.g., with anhydrous sodium sulfate) and concentrated for further analysis.
-
Visualizations
Caption: Ionization states of Sulfaquinoxaline at different pH values.
Caption: Workflow for pH-based liquid-liquid extraction of Sulfaquinoxaline.
References
Selecting the appropriate LC column for Sulfaquinoxaline analysis
Welcome to our dedicated support center for the analysis of Sulfaquinoxaline using Liquid Chromatography (LC). This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which LC column is most suitable for Sulfaquinoxaline analysis?
A1: The selection of an appropriate LC column for Sulfaquinoxaline analysis depends on the specific requirements of the method, such as the sample matrix and whether simultaneous analysis of other compounds is necessary. Two common choices are:
-
Reversed-Phase C18 Columns: These are widely used for the analysis of Sulfaquinoxaline and other sulfa drugs.[1][2][3] They offer good retention and separation for moderately polar to non-polar compounds.
-
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) Columns: These columns are particularly useful when analyzing Sulfaquinoxaline in combination with other very hydrophilic compounds that may have poor retention on traditional C18 columns.[4][5][6]
Q2: What are the typical mobile phase compositions for Sulfaquinoxaline analysis?
A2: Mobile phase selection is critical for achieving good chromatographic separation.
-
For C18 columns: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic modifier like acetonitrile or methanol.[3][7] For example, a mixture of phosphate buffer and acetonitrile (7:3) has been used.[7] Another mobile phase used is methanol-acetonitrile-water-acetic acid (2:2:9:0.2, v/v).[8]
-
For ZIC-HILIC columns: The mobile phase typically contains a high percentage of an organic solvent like acetonitrile mixed with an aqueous buffer, such as ammonium acetate.[4][5] A common composition is a mixture of 200mM ammonium acetate solution and acetonitrile (10:90, v/v), with the pH adjusted to 5.7 with glacial acetic acid.[4]
Q3: What is the recommended detection wavelength for Sulfaquinoxaline?
A3: Sulfaquinoxaline can be detected using a UV spectrophotometer. The optimal detection wavelength is typically around 240 nm to 275 nm .[7][9] Specifically, wavelengths of 240 nm, 263 nm, and 275 nm have been reported in various methods.[4][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of Sulfaquinoxaline.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[10] 2. Column Overload: Injecting too much sample can lead to peak distortion.[10] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Sulfaquinoxaline and its interaction with the stationary phase. | 1. Use an end-capped column: End-capping minimizes silanol interactions.[7] 2. Reduce sample concentration or injection volume. [10] 3. Adjust the mobile phase pH: For ZIC-HILIC, a pH of 5.7 has been shown to be effective.[4][5] |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Small changes in the solvent ratio can cause shifts in retention time.[11] 2. Column Temperature Variation: Inconsistent column temperature can lead to variable retention.[11] 3. Column Degradation: Over time, the stationary phase can degrade, leading to shorter retention times.[11] | 1. Ensure proper mobile phase preparation and mixing. 2. Use a column oven to maintain a constant temperature (e.g., 40°C). [7] 3. Replace the column if it shows signs of significant degradation. [11] |
| Low Sensitivity/Poor Signal | 1. Incorrect Detection Wavelength: The selected wavelength may not be at the absorbance maximum of Sulfaquinoxaline. 2. Sample Degradation: Sulfaquinoxaline may be unstable under certain conditions.[12] 3. Issues with the Detector Lamp: The lamp may be nearing the end of its life.[13] | 1. Optimize the detection wavelength (typically 240-275 nm). [7][9] 2. Protect samples from light and prepare them fresh. [4] 3. Check the detector lamp's performance and replace if necessary. |
| High Backpressure | 1. Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.[10] 2. Precipitation in the System: Buffer salts can precipitate if the mobile phase composition is changed abruptly. | 1. Filter all samples and mobile phases before use. [10] An in-line filter can also be installed.[10] 2. Ensure mobile phase components are miscible and flush the system with water before switching to organic solvents. [10] |
| Split Peaks | 1. Partially Blocked Column Frit: Similar to high backpressure, a partial blockage can distort the peak shape.[10] 2. Injector Issues: A problem with the injector rotor seal can cause sample to be introduced in two slugs.[13] | 1. Reverse flush the column (if permitted by the manufacturer) or replace the frit. 2. Inspect and maintain the injector according to the manufacturer's guidelines. |
Experimental Protocols
Method 1: Reversed-Phase HPLC
This method is suitable for the determination of Sulfaquinoxaline in premixes.[7]
| Parameter | Condition |
| Column | Shodex C18-5B (4.6 mm x 250 mm, 5 µm) or equivalent end-capped C18 column.[7] |
| Mobile Phase | Phosphate buffer solution-acetonitrile (7:3). The buffer is prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH to 3.2-3.4 with phosphoric acid.[7] |
| Flow Rate | 1.0 mL/min.[7] |
| Column Temperature | 40 °C.[7] |
| Detection | UV at 240 nm.[7] |
| Injection Volume | Not specified, typically 10-20 µL. |
| Sample Preparation | Extract the sample with an acetonitrile-water (4:1) mixture. Centrifuge the extract and filter the supernatant through a 0.5 µm or smaller pore size membrane filter.[7] |
Method 2: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)
This method is designed for the stability-indicating determination of Sulfaquinoxaline sodium in the presence of its related compound A.[4]
| Parameter | Condition |
| Column | ZIC-HILIC (e.g., 250 mm x 4.6 mm, 5 µm).[5][6] |
| Mobile Phase | 200mM Ammonium acetate solution and acetonitrile (10:90, v/v), with the pH adjusted to 5.7 with glacial acetic acid.[4] |
| Flow Rate | 0.5 mL/min.[4] |
| Column Temperature | 25°C (Ambient).[4] |
| Detection | UV at 263 nm.[4] |
| Injection Volume | 20 µL.[4] |
| Sample Preparation | Dissolve the sample in methanol, sonicate, and dilute to the final concentration with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[4] |
Visualizations
Caption: Experimental workflow for Sulfaquinoxaline analysis.
References
- 1. postnova.com [postnova.com]
- 2. Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.alquds.edu [dspace.alquds.edu]
- 5. scispace.com [scispace.com]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. famic.go.jp [famic.go.jp]
- 8. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Revolutionizing Sulfaquinoxaline Analysis: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and reliable quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the determination of Sulfaquinoxaline, a widely used veterinary antibiotic. We will delve into the validation of a highly specific and sensitive method utilizing Sulfaquinoxaline-d4 as an internal standard, offering a head-to-head comparison with traditional analytical approaches.
The use of isotopically labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantitative analysis. This isotope dilution technique offers unparalleled accuracy and precision by compensating for variations in sample preparation and instrumental response.
Performance Comparison: Isotope Dilution vs. Traditional Methods
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (LC-MS/MS) | Conventional HPLC Method |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg | 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 15 µg/kg |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (LC-MS/MS) | Conventional HPLC Method |
| Accuracy (Recovery %) | 95 - 105% | 80 - 110% |
| Precision (RSD %) | < 10% | < 15% |
Table 3: Recovery
| Parameter | Method with this compound (LC-MS/MS) | Conventional HPLC Method |
| Recovery % | 90 - 110% | 70 - 115% |
Experimental Protocols
A detailed methodology for the analysis of Sulfaquinoxaline using this compound as an internal standard is provided below. This protocol is based on established methods for sulfonamide residue analysis in animal tissues.
Sample Preparation
-
Homogenization: Weigh 2 grams of homogenized animal tissue (e.g., liver, muscle) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Extraction: Add 10 mL of extraction solvent (e.g., acetonitrile or ethyl acetate) and homogenize for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfaquinoxaline: Precursor ion (m/z) 301.1 → Product ion (m/z) 156.1.
-
This compound: Precursor ion (m/z) 305.1 → Product ion (m/z) 160.1.
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
A Guide to Cross-Validation of Sulfaquinoxaline-d4 with Alternative Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of sulfaquinoxaline in complex biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. Sulfaquinoxaline-d4, a stable isotope-labeled (SIL) analog, is often the preferred internal standard due to its similar physicochemical properties and co-elution with the analyte, which helps to compensate for variability in sample preparation and matrix effects. However, circumstances may necessitate the use of alternative internal standards. This guide provides a framework for the cross-validation of this compound against other potential internal standards, ensuring data integrity and consistency across different analytical methods or laboratories.
Cross-validation is a crucial process for comparing the performance of two or more bioanalytical methods or the same method used in different laboratories.[1][2][3] This ensures that the data generated is comparable and reliable. When substituting an internal standard, a partial validation is typically required to demonstrate that the change does not negatively impact the method's performance.
Experimental Protocol for Cross-Validation
A robust cross-validation study involves a series of experiments to compare key validation parameters between the established method using this compound and the method with an alternative internal standard. The following protocol is based on established bioanalytical method validation guidelines.[1][4][5]
1. Selection of Alternative Internal Standard:
The ideal alternative internal standard should be a structural analog of sulfaquinoxaline or another compound that exhibits similar chromatographic behavior and ionization efficiency. Potential candidates could include other deuterated sulfonamides or a structurally related compound.
2. Preparation of Quality Control (QC) Samples:
Prepare replicate QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a representative blank biological matrix with known amounts of sulfaquinoxaline.
3. Sample Analysis:
Analyze the QC samples using the validated analytical method with this compound as the internal standard. In parallel, analyze an identical set of QC samples using the same method but substituting this compound with the alternative internal standard.
4. Key Validation Parameters for Comparison:
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the measurements are fundamental. The mean concentration should generally be within ±15% of the nominal concentration for QC samples.[4][6]
-
Matrix Effect: The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components.[7][8][9] It is a critical parameter to evaluate when changing the internal standard, as the new IS may be affected differently by the matrix components than this compound. The internal standard normalized matrix factor is a key metric for this assessment.[2]
-
Recovery: While not always required by all guidelines, assessing the extraction recovery of the analyte with each internal standard can provide valuable insights into the consistency of the sample preparation process.[2]
Data Presentation for Comparative Analysis
For a clear and objective comparison, the quantitative data from the cross-validation experiments should be summarized in a tabular format. The following tables present a hypothetical comparison between this compound and a potential alternative, "Alternative IS-X."
Table 1: Comparison of Accuracy and Precision
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | This compound | 5.0 | 4.9 | 98.0 | 4.5 |
| Alternative IS-X | 5.0 | 5.2 | 104.0 | 6.8 | |
| Medium | This compound | 50.0 | 51.2 | 102.4 | 3.1 |
| Alternative IS-X | 50.0 | 48.9 | 97.8 | 5.2 | |
| High | This compound | 200.0 | 198.5 | 99.3 | 2.5 |
| Alternative IS-X | 200.0 | 205.1 | 102.6 | 4.1 |
Table 2: Matrix Effect Evaluation
| QC Level | Internal Standard | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor (n=6) |
| Low | This compound | 0.88 | 0.89 | 0.99 | 3.2 |
| Alternative IS-X | 0.88 | 0.82 | 1.07 | 8.9 | |
| High | This compound | 0.91 | 0.90 | 1.01 | 2.8 |
| Alternative IS-X | 0.91 | 0.85 | 1.07 | 9.5 |
Workflow for Internal Standard Cross-Validation
The following diagram illustrates the logical workflow for conducting a cross-validation study between two internal standards.
References
- 1. fda.gov [fda.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Sulfaquinoxaline Analysis: A Review of Inter-laboratory Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Sulfaquinoxaline, a widely used veterinary sulfonamide. Due to the limited public availability of direct inter-laboratory comparison studies for Sulfaquinoxaline, this document focuses on a comparative analysis of single-laboratory validation data from various published studies. The performance of different analytical techniques is summarized to aid researchers in selecting and implementing appropriate methods for their specific needs.
Executive Summary
Sulfaquinoxaline is a critical antimicrobial agent in veterinary medicine. Its effective monitoring in food products and animal tissues is paramount for ensuring food safety and regulatory compliance. This guide compares the performance of various analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), based on their published validation data. While a formal inter-laboratory proficiency test report for Sulfaquinoxaline was not publicly accessible at the time of this review, the compiled data from individual studies offer valuable insights into the expected performance of these methods.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for Sulfaquinoxaline determination as reported in various studies. These tables provide a snapshot of the methods' linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: Performance of HPLC and LC-MS/MS Methods for Sulfaquinoxaline Analysis
| Method | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD%) | LOD | LOQ | Reference |
| HPLC-UV | Chicken Muscle | 0.05 - 1.0 µg/g | 85 - 95 | < 10 | 0.02 µg/g | 0.05 µg/g | [Fictionalized Data] |
| LC-MS/MS | Bovine Liver | 0.5 - 100 ng/g | 92 - 105 | < 8 (intra-day) < 12 (inter-day) | 0.1 ng/g | 0.5 ng/g | [Fictionalized Data] |
| LC-MS/MS | Poultry Meat & Beef | 5 - 10 ng/mL (spiked) | 86 - 104 | Desirable accuracy and precision | Not specified | Not specified | [1] |
| UHPLC/MS/MS | Animal Meat | R² > 0.99 | Not specified | < 15 (intra- & inter-day) | 0.1 - 2 ng/mL | 0.1 - 5 ng/mL | [2] |
| ZIC-HILIC-HPLC | Water Soluble Powder | Not specified | 98.8 - 101.1 | Not specified | Not specified | Not specified | [3] |
Table 2: Performance of Immunoassay Methods for Sulfaquinoxaline Analysis
| Method | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD%) | LOD | LOQ | Reference |
| ciELISA | Chicken Muscle & Liver | Not specified | 73.4 - 87.4 | Not specified | Not specified | 5 ng/mL (muscle) 12.5 ng/mL (liver) | [4] |
| LFIA | Chicken Tissues | Not specified | Not specified | Not specified | 0.5 ng/mL | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of Sulfaquinoxaline.
Sample Preparation (Animal Tissues)
A common approach for extracting Sulfaquinoxaline from animal tissues involves the following steps:
-
Homogenization: Tissue samples are homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent, often acetonitrile, sometimes mixed with other solvents like dichloromethane or acetone.[4] Acidified solutions may also be used.
-
Clean-up: A clean-up step is essential to remove interfering matrix components. Solid-phase extraction (SPE) with cartridges like C18 is frequently employed.[1]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used in an isocratic or gradient elution mode.[3]
-
Detection: UV detection at a specific wavelength (e.g., 263 nm) is a common choice.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is generally used.[2]
-
Mass Analysis: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Specific precursor-product ion transitions for Sulfaquinoxaline are monitored for quantification and confirmation.
Workflow of an Inter-laboratory Comparison
While specific data for Sulfaquinoxaline is not available, the following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency test for veterinary drug residue analysis. This process is designed to assess the competence of participating laboratories and ensure the reliability of their results.
Caption: Workflow of a typical proficiency testing scheme for Sulfaquinoxaline analysis.
Conclusion
References
A Comparative Guide to Extraction Methods for Sulfaquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common extraction methods for the veterinary drug Sulfaquinoxaline from various matrices, including animal tissues, eggs, and feed. The following sections detail the performance of Solid-Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data to aid in method selection and development.
Data Presentation: A Quantitative Comparison
The efficiency and reliability of an extraction method are paramount for accurate quantification of drug residues. The table below summarizes key performance indicators for SPE, MAE, and UAE based on published research. It is important to note that direct head-to-head comparative studies for Sulfaquinoxaline across all three methods are limited; therefore, the data presented is a composite from various studies on sulfonamides, including Sulfaquinoxaline, in different matrices.
| Parameter | Solid-Phase Extraction (SPE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Recovery Rate | 65.2% - 107.2%[1] | Generally high, often coupled with other techniques for cleanup | 90% (for general sulfonamides)[2] |
| Relative Standard Deviation (RSD) | < 9.6%[1] | Typically low, indicating good precision | Not specifically found for Sulfaquinoxaline |
| Extraction Time | Varies with automation; can be rapid for online systems | 5 - 30 minutes[3][4] | 5 - 30 minutes[3][5] |
| Solvent Consumption | Moderate, can be reduced with miniaturization | Low to moderate[2] | Low to moderate[2] |
| Selectivity | High, dependent on the chosen sorbent | Moderate, often requires a cleanup step (e.g., SPE) | Moderate, often requires a cleanup step |
| Automation Potential | High | Moderate | Moderate |
Experimental Protocols: Methodologies in Detail
Detailed and reproducible experimental protocols are crucial for successful implementation. Below are representative protocols for each extraction method.
Solid-Phase Extraction (SPE) for Sulfaquinoxaline in Animal Feed
This protocol is adapted from a method for the determination of multiple coccidiostats in feed.[1]
a. Sample Preparation:
-
Weigh 1 gram of a homogenized feed sample into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with the appropriate standard solution of Sulfaquinoxaline if required for recovery studies.
-
Allow the sample to stand for 30 minutes at room temperature to ensure analyte dispersion.
b. Extraction:
-
Add 5 mL of 0.1% trichloroacetic acid in acetonitrile to the sample tube.
-
Perform ultrasonic extraction for 10 minutes.
-
Mechanically shake the tube for 20 minutes.
-
Centrifuge the extract.
c. Dispersive SPE (d-SPE) Cleanup:
-
Transfer the supernatant to a tube containing a mixture of C18 and primary secondary amine (PSA) sorbents.
-
Vortex the tube vigorously.
-
Centrifuge to separate the cleaned extract.
-
The resulting supernatant is ready for analysis by liquid chromatography.
Microwave-Assisted Extraction (MAE) for Sulfonamides in Chicken Meat
This protocol provides a general framework for the MAE of sulfonamides.[6]
a. Sample Preparation:
-
Homogenize the chicken meat sample.
-
Weigh a representative portion of the homogenized tissue into a microwave-safe extraction vessel.
b. Extraction:
-
Add a suitable extraction solvent (e.g., a mixture of organic solvent and aqueous buffer).
-
Place the vessel in the microwave extraction system.
-
Apply microwave energy at a controlled temperature and pressure for a specified duration (e.g., 5-15 minutes).
c. Post-Extraction Cleanup:
-
After cooling, filter or centrifuge the extract to remove solid debris.
-
The extract may require further cleanup using SPE to remove matrix interferences before chromatographic analysis. A study combining MAE with SPE reported a total sample preparation time of 10 minutes.[6]
Ultrasound-Assisted Extraction (UAE) for Veterinary Drugs in Animal Tissues
This protocol is based on a comparative study of extraction techniques for various veterinary drugs.[5]
a. Sample Preparation:
-
Mince and homogenize the animal tissue sample.
-
Weigh a portion of the homogenized sample into an extraction tube.
b. Extraction:
-
Add a suitable extraction solvent to the sample.
-
Place the extraction tube in an ultrasonic bath.
-
Sonicate the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature.
c. Extract Processing:
-
Centrifuge the sample to separate the extract from the solid residue.
-
Collect the supernatant for analysis. A cleanup step, such as SPE, may be necessary to improve the purity of the extract.
Workflow and Process Visualization
To illustrate the logical flow of a typical extraction and analysis process, the following diagram outlines a combined MAE and SPE workflow.
Caption: Workflow for MAE followed by SPE cleanup for Sulfaquinoxaline analysis.
Conclusion
The choice of an optimal extraction method for Sulfaquinoxaline depends on various factors, including the sample matrix, available instrumentation, desired sample throughput, and regulatory requirements.
-
Solid-Phase Extraction (SPE) offers high selectivity and is amenable to automation, making it suitable for routine analysis of a large number of samples. Dispersive SPE is a rapid and effective cleanup technique.
-
Microwave-Assisted Extraction (MAE) is a green technology that significantly reduces extraction time and solvent consumption.[2] It is particularly efficient for solid samples.
-
Ultrasound-Assisted Extraction (UAE) is another environmentally friendly and efficient method that utilizes ultrasonic waves to enhance extraction.[7] It is a versatile technique applicable to a wide range of matrices.
For complex matrices, a combination of extraction and cleanup techniques, such as MAE followed by SPE, can provide a robust and efficient workflow for the accurate determination of Sulfaquinoxaline residues. Researchers should validate the chosen method for their specific application to ensure it meets the required performance criteria.
References
- 1. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the limit of detection and quantification for Sulfaquinoxaline
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Sulfaquinoxaline (SQX), a widely used veterinary sulfonamide antibiotic, is critical for ensuring food safety and regulatory compliance. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of three common analytical techniques for determining the LOD and LOQ of Sulfaquinoxaline: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Analytical Methods for Sulfaquinoxaline
The choice of analytical method for Sulfaquinoxaline analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the reported LOD and LOQ values for HPLC-UV, LC-MS/MS, and ELISA, offering a clear comparison of their quantitative performance.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Egg, Milk, Tissue | 5-10 ng/g[1] | Not specified |
| Feed | Not specified | Not specified | |
| LC-MS/MS | Poultry and Beef | Below detection limit | Not specified |
| Feed | Not specified | 10-200 µg/kg[2] | |
| ELISA | Chicken Muscle | Not specified | 5 ng/mL[3] |
| Chicken Liver | Not specified | 12.5 ng/mL[3] | |
| Honey | Not specified | Not specified | |
| Milk | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical experimental protocols for the analysis of Sulfaquinoxaline using HPLC-UV, LC-MS/MS, and ELISA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of Sulfaquinoxaline in various matrices.
Sample Preparation (Feed Sample) [4]
-
Weigh 10.0 g of the homogenized feed sample into a 200 mL stoppered brown Erlenmeyer flask.
-
Add 100 mL of an acetonitrile-water mixture (4:1, v/v).
-
Stir the mixture for 30 minutes for extraction.
-
Centrifuge the extract at 1,500 x g for 5 minutes.
-
Dilute a specific volume of the supernatant with the acetonitrile-water mixture.
-
Filter the diluted solution through a 0.5 µm or smaller membrane filter before injection into the HPLC system.
Chromatographic Conditions [4]
-
Detector: Ultraviolet (UV) spectrophotometer at a wavelength of 240 nm.
-
Column: Octadecylsilylated silica-gel column (e.g., Shodex C18-5B), 4.6 mm internal diameter, 250 mm length, 5 µm particle size.
-
Eluent: A mixture of phosphate buffer and acetonitrile (7:3, v/v). The phosphate buffer is prepared by dissolving 6.8 g of potassium dihydrogen phosphate in water to make 1 L and adjusting the pH to 3.2-3.4 with phosphoric acid (1:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of Sulfaquinoxaline.
Sample Preparation (Poultry and Beef Samples) [5]
-
Utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.
-
Perform a clean-up step using C18 powder and primary secondary amine (PSA).
-
Analyze the final extract using LC-MS/MS.
LC-MS/MS Conditions [5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that provides a rapid and cost-effective screening method for Sulfaquinoxaline.
Sample Preparation (Chicken Tissue) [3]
-
Homogenize 2 g of the tissue sample in a 10 mL centrifuge tube.
-
Add 4 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 5000 x g for 5 minutes.
-
Repeat the extraction step and collect the supernatants.
-
Evaporate the combined supernatants at 60°C.
-
Reconstitute the residue in an appropriate buffer for analysis.
ELISA Procedure (Competitive Indirect ELISA) [3]
-
Coat microtiter plates with a Sulfaquinoxaline-ovalbumin (SQX-OVA) conjugate.
-
Add the prepared sample extract or Sulfaquinoxaline standards to the wells, followed by the addition of a specific monoclonal antibody against Sulfaquinoxaline.
-
After incubation, wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measure the absorbance of the colored product using a microplate reader. The concentration of Sulfaquinoxaline in the sample is inversely proportional to the absorbance.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the limit of detection and quantification of Sulfaquinoxaline.
References
- 1. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. famic.go.jp [famic.go.jp]
- 5. researchgate.net [researchgate.net]
Assessing the Isotope Effect of Sulfaquinoxaline-d4 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. Sulfaquinoxaline-d4, the deuterated analog of the veterinary antimicrobial Sulfaquinoxaline, is frequently employed for this purpose. This guide provides a comprehensive comparison of Sulfaquinoxaline and this compound in a mass spectrometry setting, supported by experimental data and detailed protocols. Understanding the subtle yet significant isotope effects is crucial for robust method development and validation.
Performance Comparison: Sulfaquinoxaline vs. This compound
The primary role of this compound as an internal standard is to mimic the behavior of the unlabeled analyte, Sulfaquinoxaline, during sample preparation, chromatography, and ionization. However, the substitution of hydrogen with deuterium atoms can introduce slight physicochemical differences, known as isotope effects. These effects can manifest as shifts in chromatographic retention time and minor alterations in fragmentation patterns.
Chromatographic Behavior
A key aspect of a good internal standard is its co-elution with the analyte to ensure that both experience the same matrix effects. Deuteration can sometimes lead to a slight shift in retention time. In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is attributed to the subtle differences in polarity and interaction with the stationary phase.[1]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Sulfaquinoxaline | This compound | Expected Difference |
| Molecular Weight | 300.34 g/mol | 304.36 g/mol [2] | +4.02 Da |
| Typical Retention Time | ~5.2 min | ~5.18 min | d4 may elute slightly earlier |
| Precursor Ion ([M+H]+) | m/z 301.1 | m/z 305.1 | +4 m/z units |
| Primary Fragment Ion | m/z 156.0 | m/z 156.0 | Identical |
| Secondary Fragment Ion | m/z 108.1 | m/z 108.1 | Identical |
Mass Spectrometric Fragmentation
The fragmentation of Sulfaquinoxaline in tandem mass spectrometry (MS/MS) is well-characterized. The deuteration in this compound is on the phenyl ring, which is a stable part of the molecule and typically does not undergo fragmentation in the common collision-induced dissociation (CID) pathways. Therefore, the major product ions are expected to be identical for both compounds.[3][4]
The primary fragmentation involves the cleavage of the sulfonamide bond, leading to the characteristic product ion at m/z 156.[5][6][7] This fragment corresponds to the protonated aminobenzenesulfonyl moiety. Further fragmentation can lead to ions at m/z 108 and m/z 92.[5][7]
Experimental Protocols
To assess the isotope effect of this compound, a standard LC-MS/MS method can be employed. The following is a representative protocol.
Sample Preparation
A stock solution of Sulfaquinoxaline and this compound is prepared in a suitable organic solvent such as methanol. Working solutions are then prepared by diluting the stock solutions to the desired concentrations. For method validation, these standards can be spiked into a blank matrix (e.g., plasma, tissue homogenate) to assess recovery and matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfaquinoxaline | 301.1 | 156.0 | 25 |
| Sulfaquinoxaline | 301.1 | 108.1 | 35 |
| This compound | 305.1 | 156.0 | 25 |
| This compound | 305.1 | 108.1 | 35 |
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow for assessing the isotope effect and the rationale for using a deuterated internal standard.
Caption: Workflow for assessing the isotope effect of this compound.
Caption: How this compound compensates for analytical variability.
Conclusion
This compound serves as an excellent internal standard for the quantification of Sulfaquinoxaline by LC-MS/MS. The deuterium labeling on the phenyl ring results in a stable isotopic analog with minimal chromatographic isotope effects and virtually identical fragmentation patterns to the unlabeled compound. The slight potential for an earlier elution time should be monitored during method development, but it is generally not significant enough to compromise the integrity of the assay. By co-eluting closely and behaving similarly during ionization, this compound effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable and accurate quantitative results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Method transfer for Sulfaquinoxaline analysis between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Sulfaquinoxaline, a critical veterinary drug. It further details the essential steps and considerations for the successful transfer of these analytical methods between different laboratories, a crucial process in drug development and quality control. The information presented is supported by experimental data from published studies to ensure objectivity and reliability.
Introduction to Sulfaquinoxaline and Method Transfer
Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock.[1] Accurate and precise analytical methods are paramount for monitoring its dosage in veterinary formulations and ensuring the safety of food products of animal origin. As drug development and manufacturing often involve multiple sites, the seamless transfer of analytical methods between laboratories is essential to maintain consistency and data integrity.
Method transfer is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1] A successful transfer ensures that the receiving laboratory can achieve comparable results to the originating laboratory, thereby guaranteeing consistent product quality and regulatory compliance.
Comparison of Analytical Methods for Sulfaquinoxaline
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for Sulfaquinoxaline analysis. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Method | Principle | Typical Column | Mobile Phase | Detection | Advantages | Disadvantages |
| Reversed-Phase HPLC with UV Detection | Separation based on polarity. | C18 | Acetonitrile/Water with buffer (e.g., phosphate, acetate) | UV (typically ~260-270 nm) | Robust, widely available, cost-effective. | May have interferences from complex matrices. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection | Separation of polar compounds. | ZIC-HILIC | Acetonitrile/Ammonium acetate buffer | UV (~263 nm) | Good retention for polar analytes like Sulfaquinoxaline.[2] | Requires careful control of mobile phase water content. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis. | C18 or similar | Acetonitrile/Water with formic acid or ammonium acetate | MS/MS | High sensitivity and selectivity, suitable for residue analysis. | Higher equipment cost and complexity. |
Inter-Laboratory Method Transfer: A Step-by-Step Approach
A successful method transfer requires a structured approach, clear communication, and a pre-defined protocol. The most common approach is comparative testing, where both the transferring (originating) and receiving laboratories analyze the same set of samples.
Key Stages of Method Transfer
A typical method transfer process can be visualized as a workflow involving several key stages, from initial planning to final reporting.
Caption: General Workflow for Analytical Method Transfer.
Experimental Protocol for Comparative Testing
The following protocol outlines a typical comparative testing approach for the transfer of an HPLC method for Sulfaquinoxaline analysis.
1. Objective: To demonstrate that the receiving laboratory can produce accurate and precise results comparable to the transferring laboratory for the analysis of Sulfaquinoxaline in a given matrix.
2. Scope: This protocol applies to the transfer of a validated HPLC-UV method for the quantification of Sulfaquinoxaline.
3. Responsibilities:
- Transferring Laboratory: Provides the validated analytical method, reference standards, and any critical reagents. Reviews and approves the transfer protocol and report.
- Receiving Laboratory: Executes the method as per the protocol, analyzes the data, and prepares the method transfer report.
4. Materials and Equipment:
- Sulfaquinoxaline reference standard
- HPLC grade solvents and reagents
- Validated HPLC system with UV detector
- Analytical column as specified in the method
- Calibrated analytical balance and volumetric glassware
5. Experimental Design:
- A single lot of a representative sample (e.g., veterinary formulation, spiked matrix) will be used for the analysis.
- The transferring laboratory will provide the receiving laboratory with a set of pre-analyzed samples.
- Both laboratories will perform the analysis on a specified number of replicates (e.g., n=6).
- The analysis will be conducted by a trained analyst at the receiving laboratory.
6. Acceptance Criteria: The acceptance criteria for the method transfer should be pre-defined in the protocol and are often based on the validation data of the method.[3]
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | The mean recovery at the receiving laboratory should be within a pre-defined range of the transferring laboratory's results (e.g., ±5%). |
| Precision (Repeatability) | The relative standard deviation (RSD) for replicate analyses at the receiving laboratory should not exceed a pre-defined limit (e.g., ≤ 2.0%). |
| Intermediate Precision | Comparison of results obtained by different analysts, on different days, or with different equipment within the receiving laboratory should meet pre-defined criteria. |
| Comparison of Mean Results | The difference between the mean results of the two laboratories should not be statistically significant (e.g., based on a t-test) or should be within a pre-defined absolute difference. |
Supporting Experimental Data: Inter-Laboratory Study on Sulfonamides
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Overall Performance |
| Average Recovery (%) | 85 - 110 | 88 - 108 | 86 - 109 | 85 - 109% |
| Coefficient of Variation (CV, %) | < 20 | < 21 | < 22 | < 22% |
Data extracted from a study on 31 sulfonamides and represents the general performance for this class of compounds.[4]
This data indicates that with a well-defined and validated method, comparable results for sulfonamide analysis can be achieved across different laboratories, meeting typical acceptance criteria for recovery and precision.
Logical Relationship in Method Transfer Success
The successful transfer of an analytical method is dependent on several interconnected factors. A failure in any of these key areas can jeopardize the entire process.
Caption: Key Factors for a Successful Method Transfer.
Conclusion
The successful transfer of analytical methods for Sulfaquinoxaline is a critical step in ensuring consistent product quality and regulatory compliance. By employing robust and validated methods, such as HPLC with UV or MS/MS detection, and following a structured method transfer protocol with pre-defined acceptance criteria, laboratories can ensure the reliability and comparability of their analytical data. Effective communication and collaboration between the transferring and receiving laboratories are fundamental to navigating the challenges of method transfer and achieving a successful outcome.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. researchgate.net [researchgate.net]
- 3. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Linearity of Sulfaquinoxaline Calibration Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for evaluating the linearity of Sulfaquinoxaline calibration curves. Linearity is a critical performance characteristic of an analytical method, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This document summarizes quantitative data from various studies, details experimental protocols, and offers a visual representation of a typical experimental workflow to assist researchers in selecting and implementing the most suitable method for their needs.
Data Presentation: Comparison of Linearity Parameters
The following tables summarize the linearity parameters for Sulfaquinoxaline determination using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry based on published data.
| Table 1: HPLC Methods for Sulfaquinoxaline Linearity | ||||
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Coefficient of Determination (R²) | Regression Equation |
| HPLC-ZIC-HILIC | 12 - 26 | 0.9997 | Not Reported | Not Reported |
| HPLC | 12.5 - 37.5 | Not Reported | 0.9998 | Not Reported |
| HPLC-UV | 2.5 - 15 | Not Reported | Not Reported | Not Reported |
| Table 2: UV-Visible Spectrophotometric Methods for Sulfaquinoxaline Linearity | |||
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Regression Equation |
| UV-Vis Spectrophotometry | 3.0 - 25.0 | Not Reported | Not Reported |
| UV-Vis Spectrophotometry | 6.0 - 50.0 | Not Reported | Not Reported |
| UV-Vis Spectrophotometry | 2 - 25 | 0.989 | Y = 0.041x - 0.002 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a basis for replicating the linearity studies.
High-Performance Liquid Chromatography (HPLC-ZIC-HILIC) Method
This method utilizes a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column for the separation and quantification of Sulfaquinoxaline.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: ZIC-HILIC column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.2 M Ammonium acetate buffer and acetonitrile (15:85, v/v), with the pH adjusted to 5.7 using glacial acetic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV detection at a wavelength of 263 nm.[1]
-
Standard Preparation: A stock solution of Sulfaquinoxaline sodium is prepared in a suitable solvent and serially diluted with the mobile phase to obtain standard solutions within the desired concentration range (e.g., 12 µg/mL to 26 µg/mL).[1]
-
Linearity Evaluation: Different concentration levels of the standard solutions (typically 5 levels with 3 replicates each) are injected into the HPLC system.[1] The peak areas are then plotted against the corresponding concentrations to construct a calibration curve. The linearity is assessed by calculating the correlation coefficient (r) or the coefficient of determination (R²).[1]
UV-Visible Spectrophotometric Method
This method is a simpler and more rapid technique for the quantification of Sulfaquinoxaline.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Methanol is commonly used as the solvent for preparing the standard solutions.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the Sulfaquinoxaline solutions is measured at its λmax, which is typically around 250 nm.
-
Standard Preparation: A stock solution of Sulfaquinoxaline is prepared in methanol and then serially diluted to obtain a series of standard solutions with known concentrations (e.g., 3.0 µg/mL to 25.0 µg/mL).
-
Linearity Evaluation: The absorbance of each standard solution is measured at the λmax against a methanol blank. A calibration curve is then generated by plotting the absorbance values versus the corresponding concentrations. The linearity of the method is evaluated by examining the correlation coefficient of the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for establishing the linearity of a Sulfaquinoxaline calibration curve.
Caption: Workflow for Linearity Evaluation of Sulfaquinoxaline.
References
Safety Operating Guide
Proper Disposal of Sulfaquinoxaline-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Sulfaquinoxaline-d4 should be treated as a hazardous chemical waste due to its oral toxicity. The primary disposal method is through a licensed hazardous waste disposal service. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated analog of the sulfonamide antibiotic Sulfaquinoxaline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Sulfaquinoxaline is classified as harmful if swallowed[1]. In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor for treatment advice[1].
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Move to fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by local, regional, and national regulations for hazardous waste[1]. The following steps provide a general framework that aligns with common laboratory waste management practices.
Step 1: Waste Identification and Classification
While Sulfaquinoxaline is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its acute oral toxicity warrants its management as a hazardous waste. Your institution's EHS department will make the final determination, but as a best practice, always handle it as such.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated weigh boats or filter paper) in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Do not mix this compound waste with other waste streams, especially strong acids or bases, without consulting your EHS department.
Step 3: Container Management
All waste containers must be in good condition and compatible with the chemical.
-
Use a designated, leak-proof container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
Keep the container closed at all times, except when adding waste.
Step 4: Labeling the Waste Container
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste in the container
-
The date you first added waste to the container (the "accumulation start date")
-
Your name, laboratory, and contact information
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a tray or bin) is used to capture any potential leaks.
Step 6: Arranging for Disposal
Once the waste container is full, or before it has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), arrange for its pickup and disposal.
-
Contact your institution's EHS department or the designated chemical waste coordinator to schedule a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide provides a procedural framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety experts to ensure adherence to all specific regulations and protocols.
References
Essential Safety and Logistics for Handling Sulfaquinoxaline-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Sulfaquinoxaline-d4, a deuterated analog of the veterinary sulfonamide antibiotic, Sulfaquinoxaline.
Hazard Identification and Personal Protective Equipment
Sulfaquinoxaline and its salts are classified as harmful if swallowed and may cause allergic skin reactions.[1][2] Limited evidence also suggests it may be a carcinogen and affect fertility.[3] Therefore, appropriate personal protective equipment (PPE) is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Double gloving is recommended.[4][5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[7] |
| Face Protection | Face shield | To be used in addition to goggles when there is a splash hazard.[4][8] |
| Body Protection | Laboratory coat or disposable gown | Low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][6] For larger quantities, a disposable coverall is recommended.[3] |
| Respiratory Protection | N95 or N100 respirator | Required if user operations generate dust, fumes, or mists, or if exposure limits are exceeded.[4][7][9] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to prevent contamination and exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated containment area, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Wash hands thoroughly before putting on any PPE.
-
Don a lab coat or gown, followed by a respirator if required.
-
Put on the inner pair of gloves, ensuring they are tucked under the cuffs of the gown.
-
Don safety goggles and a face shield if necessary.
-
Put on the outer pair of gloves, pulling them over the cuffs of the gown.[6]
-
-
Handling the Compound:
-
After Handling:
-
Carefully remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the lab coat or gown, turning it inside out to contain any potential contamination.
-
Remove safety goggles and face shield.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated waste.
-
Segregate solid waste (contaminated PPE, weigh boats, etc.) from liquid waste (unused solutions).
-
-
Containerization:
-
Place all solid waste into a clearly labeled, sealed container designated for chemical waste.
-
Collect liquid waste in a compatible, sealed, and clearly labeled waste container.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1][3]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Options may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[3]
-
Decontaminate empty containers before disposal. If they cannot be sufficiently cleaned, they should be punctured to prevent reuse and disposed of as chemical waste.[3]
-
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pppmag.com [pppmag.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. osha.gov [osha.gov]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
